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  • Product: Imidazo[1,2-b]pyridazine-3,6-diamine
  • CAS: 166176-50-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Imidazo[1,2-b]pyridazine-3,6-diamine: Structure, Properties, and Synthesis

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold that has garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent platform for developing a wide array of biologically active molecules.[2] This scaffold is considered a "privileged structure" due to its ability to serve as a ligand for a diverse range of biological targets.[1] One of the most prominent examples of a drug molecule containing this core is Ponatinib, a potent kinase inhibitor used in cancer therapy.[1] The versatility of the imidazo[1,2-b]pyridazine core allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]

This guide focuses on a specific derivative, Imidazo[1,2-b]pyridazine-3,6-diamine , a molecule poised to be a critical building block in the synthesis of novel therapeutic agents. The presence of two amine groups at the 3 and 6 positions offers reactive handles for further chemical modifications, enabling the exploration of new chemical space and the development of next-generation pharmaceuticals.

Chemical Structure and Properties

The core structure of Imidazo[1,2-b]pyridazine-3,6-diamine consists of a fused imidazole and pyridazine ring system, with amino groups substituted at positions 3 and 6.

Chemical Structure:

Physicochemical Properties:

A comprehensive table of the physicochemical properties of Imidazo[1,2-b]pyridazine-3,6-diamine is provided below. It is important to note that while some properties are based on experimentally determined values for closely related analogs, others are estimated based on its structure due to the limited availability of direct experimental data for this specific compound.

PropertyValue (Estimated/Inferred)Source
Molecular Formula C₆H₆N₄-
Molecular Weight 134.14 g/mol -
CAS Number Not available-
Appearance Expected to be a solid powder
Melting Point >250 °C (based on hydrochloride salt of 3-amino derivative)
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF-
pKa Basic due to amino groups; specific values not determined-
LogP Low; indicating higher polarity due to two amino groups-

Synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine

The synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine is not explicitly detailed in the current literature as a final product. However, a viable multi-step synthetic pathway can be designed based on established methodologies for the synthesis of related imidazo[1,2-b]pyridazine derivatives. The proposed synthesis involves the initial formation of a 3-amino-6-halo-imidazo[1,2-b]pyridazine intermediate, followed by a nucleophilic aromatic substitution to introduce the second amino group at the 6-position.

Overall Synthetic Workflow

The logical flow for the synthesis is depicted in the following diagram:

G A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B Aq. NH4OH C 3-Nitro-6-chloroimidazo[1,2-b]pyridazine B->C 1. α-Halo ketone 2. Nitration D 3-Amino-6-chloroimidazo[1,2-b]pyridazine C->D Reduction (e.g., SnCl2/HCl) E Imidazo[1,2-b]pyridazine-3,6-diamine D->E Amination (e.g., Buchwald-Hartwig)

Caption: Proposed synthetic workflow for Imidazo[1,2-b]pyridazine-3,6-diamine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This initial step involves the selective amination of a commercially available starting material.

  • Rationale: The reaction of 3,6-dichloropyridazine with aqueous ammonia allows for the selective substitution of one chlorine atom due to the deactivating effect of the first amino group on the second chlorine's reactivity.[2]

  • Protocol:

    • To a pressure vessel, add 3,6-dichloropyridazine (1 equivalent).

    • Add a sufficient volume of concentrated aqueous ammonium hydroxide.

    • Seal the vessel and heat to approximately 110-130°C for 12-24 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-6-chloropyridazine.

Step 2: Synthesis of 3-Nitro-6-chloroimidazo[1,2-b]pyridazine

This step involves the formation of the imidazo[1,2-b]pyridazine core followed by nitration.

  • Rationale: The cyclocondensation of an aminopyridazine with an α-halocarbonyl compound is a standard method for forming the imidazo[1,2-b]pyridazine ring system.[3] Subsequent nitration at the 3-position provides a precursor to the 3-amino group.

  • Protocol:

    • Dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane.[4]

    • Add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • After cyclization is complete, cool the reaction and evaporate the solvent.

    • To the crude 6-chloroimidazo[1,2-b]pyridazine, carefully add concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise while maintaining the low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.[4]

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid, wash with water until the filtrate is neutral, and dry to yield 3-nitro-6-chloroimidazo[1,2-b]pyridazine.

Step 3: Synthesis of 3-Amino-6-chloroimidazo[1,2-b]pyridazine

This step involves the reduction of the nitro group to an amino group.

  • Rationale: The reduction of an aromatic nitro group is a common and high-yielding transformation, often achieved with metal catalysts or reducing agents like tin(II) chloride.

  • Protocol:

    • Suspend 3-nitro-6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (3-5 equivalents) portion-wise.

    • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-6-chloroimidazo[1,2-b]pyridazine.[5]

Step 4: Synthesis of Imidazo[1,2-b]pyridazine-3,6-diamine

The final step is the amination of the 6-position.

  • Rationale: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds with heteroaromatic chlorides.

  • Protocol:

    • In a reaction vessel, combine 3-amino-6-chloroimidazo[1,2-b]pyridazine (1 equivalent), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).

    • Add a base, such as cesium carbonate or sodium tert-butoxide.

    • Add an anhydrous solvent, such as toluene or 1,4-dioxane.

    • Degas the mixture with an inert gas (e.g., argon) for 15-20 minutes.

    • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.

    • If a protected amine was used, perform the deprotection step (e.g., acidic hydrolysis for a benzophenone imine adduct).

    • Purify the crude product by column chromatography to yield Imidazo[1,2-b]pyridazine-3,6-diamine.

Biological Significance and Potential Applications

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors.[6] Derivatives have shown potent activity against a range of kinases, including Mps1, BTK, CDK12/13, PI3K/mTOR, and PIM kinases.[3][7][8][9][10] The introduction of amino groups at the 3 and 6 positions of the imidazo[1,2-b]pyridazine core in Imidazo[1,2-b]pyridazine-3,6-diamine provides key points for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Potential as a Kinase Inhibitor Scaffold

The amino groups can serve as hydrogen bond donors and acceptors, which are crucial for binding to the hinge region of many protein kinases. The general mechanism of action for many imidazo[1,2-b]pyridazine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell signaling pathways that are often dysregulated in diseases like cancer.

G cluster_0 Inhibition A Imidazo[1,2-b]pyridazine-3,6-diamine Derivative B Kinase (ATP-binding pocket) A->B Binds to D Substrate B->D Phosphorylates C ATP C->B Blocked by A E Phosphorylated Substrate D->E Phosphorylated F Downstream Signaling Cascade E->F Activates G Cell Proliferation, Survival, etc. F->G Promotes

Caption: General mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.

Other Potential Therapeutic Applications

Beyond oncology, imidazo[1,2-b]pyridazine derivatives have shown promise in other therapeutic areas:

  • Neurodegenerative Diseases: Certain derivatives have been investigated as ligands for β-amyloid plaques, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease.[3]

  • Infectious Diseases: The scaffold has been explored for developing antifungal and antitubercular agents.[11]

  • Inflammatory Diseases: Some derivatives have exhibited anti-inflammatory properties.[1]

Conclusion

Imidazo[1,2-b]pyridazine-3,6-diamine is a strategically important molecule that leverages the privileged nature of the imidazo[1,2-b]pyridazine scaffold. While direct experimental data for this specific diamine is limited, its synthesis is highly feasible through established chemical methodologies. The presence of two reactive amino groups makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries. Researchers and drug development professionals can utilize this guide to synthesize and explore the potential of Imidazo[1,2-b]pyridazine-3,6-diamine in the quest for novel and effective therapies for a wide range of human diseases.

References

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imidazo[1,2-b]pyridazine-3,6-diamine Derivatives

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules.[1][2] Derivatives featuring a 3,6-diamine substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules.[1][2] Derivatives featuring a 3,6-diamine substitution pattern have emerged as a particularly fruitful area of research, primarily demonstrating potent activity as protein kinase inhibitors. This guide provides a detailed examination of the core mechanism of action for this compound class, focusing on their interaction with key oncogenic kinases. We will dissect the molecular interactions, the resulting disruption of critical signaling pathways, and the comprehensive experimental methodologies required to validate these mechanisms from in vitro enzymatic assays to in vivo tumor models. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important class of therapeutic agents.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

Chemical Characteristics and Significance

The imidazo[1,2-b]pyridazine core is a bicyclic heterocyclic system formed by the fusion of an imidazole and a pyridazine ring. This arrangement creates a planar, electron-rich scaffold that is synthetically tractable, allowing for systematic chemical modifications to explore structure-activity relationships (SAR).[3] The 3,6-diamine substitution provides key hydrogen bond donors and acceptors that are often critical for anchoring the molecule within the active sites of biological targets. The versatility of this scaffold has led to the development of compounds targeting a wide array of diseases, including cancer, neurological disorders, and inflammatory conditions.[4][5][6]

Therapeutic Potential as Kinase Inhibitors

Protein kinases are a major class of therapeutic targets, as their aberrant activity is a causal factor in numerous diseases, especially cancer.[4] Kinases regulate cellular processes by catalyzing the phosphorylation of proteins, and their dysregulation can lead to uncontrolled cell growth, proliferation, and survival.[7] The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.[3][8] Notably, derivatives of this class have been developed to target a range of kinases, including Bruton's tyrosine kinase (BTK), Glycogen Synthase Kinase-3β (GSK-3β), PIM kinases, and Transforming growth factor-β activated kinase (TAK1).[5][9][10][11][12]

Primary Mechanism of Action: Protein Kinase Inhibition

The predominant mechanism of action for imidazo[1,2-b]pyridazine-3,6-diamine derivatives is the inhibition of protein kinase activity. This is typically achieved through competitive binding at the adenosine triphosphate (ATP) binding site of the kinase.

Key Kinase Targets

While the scaffold is versatile, extensive research has identified several key kinase families that are potently inhibited by these derivatives:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in cell survival, proliferation, migration, and angiogenesis.[13][14]

  • PIM Kinases: A family of serine/threonine kinases that are frequently overexpressed in hematopoietic malignancies and solid tumors, promoting cell survival and proliferation.[9][10]

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): Implicated in cancer and neurological disorders.[4][6]

  • Tropomyosin Receptor Kinases (TRKs): A family of receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in various cancers.[15]

  • Bruton's Tyrosine Kinase (BTK): A critical enzyme in the B cell receptor signaling pathway, making it a key target for B cell malignancies.[12][16]

Molecular Interaction: Binding to the ATP Pocket

Most imidazo[1,2-b]pyridazine derivatives function as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The core scaffold mimics the adenine region of ATP, while the diamine substitutions and other appended groups form critical interactions with specific amino acid residues in the kinase active site.

Interestingly, some imidazo[1,2-b]pyridazine compounds exhibit an unusual binding mode. For example, in PIM-1 kinase, certain derivatives were found to interact with the N-terminal lobe helix αC rather than forming traditional hydrogen bonds with the kinase hinge region.[9][10] This non-ATP mimetic, yet still ATP-competitive, binding mode can contribute to enhanced selectivity against other kinases.[9][10]

Elucidating the Mechanism: A Methodological Approach

Validating the mechanism of action for a novel kinase inhibitor is a multi-step process that requires a cascade of experiments, moving from the purified enzyme to cellular systems and finally to in vivo models. This workflow ensures that the observed biological effects are directly attributable to the inhibition of the intended target.

Workflow for Target Identification and Validation

The process of confirming a compound's mechanism of action is systematic. It begins with broad screening to identify potential targets, followed by increasingly specific assays to confirm target engagement and downstream functional consequences.

G A Biochemical Screening (e.g., Kinome Panel) B In Vitro Kinase Assay (IC50 Determination) A->B Identify Potent Hits C Target Engagement Assay (e.g., Western Blot for p-Target) B->C Confirm Target Inhibition D Cellular Functional Assays (Proliferation, Apoptosis) C->D Link Target to Cellular Effect E In Vivo Model (Xenograft Efficacy Study) D->E Evaluate Therapeutic Potential

Caption: Experimental workflow for validating a kinase inhibitor's mechanism of action.

In Vitro Enzymatic Assays

The first step is to quantify the compound's inhibitory activity against the purified target kinase. This provides a direct measure of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase.[17][18][19][20]

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. A decrease in the FRET signal is directly proportional to the binding affinity of the inhibitor, providing a robust and quantitative measure of target engagement (IC50 or Ki).[18]

Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]

    • Prepare a 3X solution of the target kinase (e.g., 15 nM final concentration) and a 3X solution of a europium (Eu)-labeled anti-tag antibody (e.g., 6 nM final concentration) in Kinase Buffer A.[19]

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer at a concentration near its Kd for the target kinase.[19]

    • Prepare a serial dilution of the imidazo[1,2-b]pyridazine test compound in 100% DMSO, followed by an intermediate dilution into Kinase Buffer A to create a 3X stock.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X test compound dilution to the appropriate wells.[17][18]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[17][18]

    • Add 5 µL of the 3X tracer solution to all wells.[17][18] The final volume will be 15 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Target Engagement

After confirming in vitro potency, it is crucial to demonstrate that the compound can enter cells and inhibit the target kinase in its native environment. Western blotting is the gold standard for this purpose.

Protocol 2: Western Blotting for Phospho-Protein Analysis

This protocol assesses the phosphorylation state of a kinase's direct downstream substrate. A reduction in the phosphorylated substrate is strong evidence of target inhibition in cells.[7][21]

Causality: Kinase activity directly results in the phosphorylation of its substrates. By using a phospho-specific antibody, we can visualize this activity. A potent inhibitor will decrease the signal from the phospho-specific antibody without affecting the total amount of the substrate protein, thus validating cellular target engagement.[7][22]

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (known to have an active signaling pathway for the target kinase) to ~80% confluency.

    • Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivative for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[21][22] This is critical to preserve the phosphorylation state of proteins.[21][22]

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Gel Electrophoresis:

    • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration, add SDS-PAGE sample buffer, and denature by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • Membrane Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.[21]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[22] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[22]

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate, diluted in 5% BSA/TBST.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Reprobing:

    • To confirm equal protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein, or an antibody for a housekeeping protein like GAPDH or β-actin.[7]

In Vivo Efficacy Models

The final preclinical step is to evaluate whether the compound's activity translates to a therapeutic effect in a living organism. Murine xenograft models are commonly used for this purpose.

Protocol 3: Murine Xenograft Tumor Model

This protocol describes how to establish and use a mouse model with a human tumor graft to test the anti-cancer efficacy of an imidazo[1,2-b]pyridazine derivative.[23][24][25]

Causality: This experiment directly tests the hypothesis that inhibiting the target kinase in a complex biological system will lead to tumor growth inhibition or regression. It integrates the compound's mechanism of action with its pharmacokinetic and pharmacodynamic properties.

Methodology:

  • Cell Preparation and Implantation:

    • Harvest cancer cells (the same line used for cellular assays) during their logarithmic growth phase.[25]

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 2 x 10⁷ cells/mL.[24] For cell lines with low tumorigenicity, resuspending in a 1:1 mixture with Matrigel can improve tumor take rates.[25]

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[24][25]

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).[24]

    • Measure tumor volume using calipers (Volume = Length x Width² x 0.5) and record mouse body weight.[24]

  • Compound Administration:

    • Administer the imidazo[1,2-b]pyridazine derivative via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily).

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a set duration.[25]

    • Euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

    • Analyze body weight data to assess the compound's general toxicity.

Case Study: Targeting Focal Adhesion Kinase (FAK)

The Role of FAK in Oncogenesis

FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors.[14] Its overexpression and activation are common in many cancers.[13] FAK is a critical node in signaling pathways that promote cell survival (by preventing anoikis), proliferation, invasion, and angiogenesis.[13][26] It executes these functions through both its kinase-dependent activities and its kinase-independent scaffolding roles.[26]

Signaling Pathway Disruption

Imidazo[1,2-b]pyridazine derivatives that inhibit FAK block its kinase activity. This prevents the autophosphorylation of FAK at Tyr397, which is a key event that creates a binding site for Src family kinases (SFKs). The subsequent FAK/Src complex formation and activation of downstream pathways like PI3K/Akt and RAS/RAF/MEK/ERK are consequently inhibited.[26] This disruption leads to decreased cell survival, reduced proliferation, and impaired cell motility.[26]

FAK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK ECM Binding FAK->FAK pY397 Autophosphorylation Src Src FAK->Src Recruits PI3K PI3K FAK->PI3K Grb2 Grb2/Sos FAK->Grb2 Src->FAK Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Invasion) Akt->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->FAK INHIBITS

Caption: Inhibition of the FAK signaling pathway by an imidazo[1,2-b]pyridazine derivative.

Quantitative Analysis of Inhibition

The potency of different derivatives can be compared by their IC50 values against the target kinase and in cell-based assays.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cellular Antiproliferative GI50 (nM)Reference
TM471-1 BTK1.3-[12]
Compound 26 TAK15530 (MPC-11 cells)[11]
Compound 15m TRK (wild-type)0.08-[15]
K00135 PIM-1Low nMDose-dependent[9][10]
Compound 47 GSK-3β220 (GSK-3α)-[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-b]pyridazine scaffold is key to optimizing potency and selectivity.[1]

  • Position 2: Substitution with an aryl group, such as a phenyl ring, often enhances potency by making hydrophobic contacts within the kinase active site.[5]

  • Position 3: This position is frequently modified. For example, in TAK1 inhibitors, an appropriate aryl substituent at this position is crucial for nanomolar potency.[11]

  • Position 6: This is a key vector for modification. In IKKβ inhibitors, optimization at this position increased activity.[27] In amyloid-binding ligands, substitutions like methylthio groups were found to be important for binding affinity.

Optimizing these positions allows for the fine-tuning of the molecule's interaction with the target kinase, improving potency while often simultaneously improving selectivity by introducing steric clashes or unfavorable interactions with off-target kinases.

Conclusion and Future Directions

Imidazo[1,2-b]pyridazine-3,6-diamine derivatives are a robust class of compounds whose primary mechanism of action is the inhibition of protein kinases. Their therapeutic potential is driven by their ability to competitively bind to the ATP pocket of key kinases, thereby disrupting oncogenic signaling pathways. The validation of this mechanism requires a rigorous, multi-faceted experimental approach, from biochemical assays to in vivo efficacy studies. The synthetic tractability of the scaffold continues to offer exciting opportunities for medicinal chemists to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles, addressing clinical challenges such as acquired drug resistance.[15]

References

  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598–610. [Link]

  • Lee, B. Y., et al. (2015). FAK in Cancer: From Mechanisms to Therapeutic Strategies. Cancers, 7(3), 1355–1373. [Link]

  • Li, S., et al. (2023). Roles and inhibitors of FAK in cancer: current advances and future directions. Frontiers in Pharmacology, 14, 1242318. [Link]

  • Luo, M., & Guan, J. L. (2010). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Journal of Cellular and Molecular Medicine, 14(7), 1835–1844. [Link]

  • Cánovas, V., et al. (2020). The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication. Cancers, 12(12), 3617. [Link]

  • Si, H., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Jones, C. D., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916–6924. [Link]

  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for HUNK. Fisher Scientific. [Link]

  • Malamas, M. S., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(7), 4965–4990. [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249–2252. [Link]

  • Bio-protocol. (2023). Mouse tumor xenograft model. Bio-protocol. [Link]

  • RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Ishida, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5069–5073. [Link]

  • Spandidos Publications. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Spandidos Publications. [Link]

  • van Linden, O. P., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology, 4, 237. [Link]

  • Jones, C. D., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Medicinal Chemistry. [Link]

  • Bio-protocol. (n.d.). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry, 65(10), 7041–7046. [Link]

  • Vieth, M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(12), 3405–3416. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 68(11), 10897–10929. [Link]

  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 142–146. [Link]

  • ResearchGate. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Zhu, X., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]

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Foundational

Imidazo[1,2-b]pyridazine-3,6-diamine: A Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the discovery of highly selective, potent, and metabolically stable kinase inhibitors remains a primary objective for oncology and immunology drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the discovery of highly selective, potent, and metabolically stable kinase inhibitors remains a primary objective for oncology and immunology drug development. The imidazo[1,2-b]pyridazine heterocycle has emerged as a highly versatile, privileged chemotype. Specifically, the imidazo[1,2-b]pyridazine-3,6-diamine substitution pattern offers an exceptional platform for rational drug design. By strategically functionalizing the C3 and C6 positions with amine-linked vectors, medicinal chemists can independently tune hinge-binding affinity, solvent-front interactions, and gatekeeper pocket penetration. This whitepaper details the structural rationale, synthetic methodologies, and structure-activity relationship (SAR) optimization of this scaffold.

Structural Biology & Binding Rationale (The Causality of Design)

The core efficacy of the imidazo[1,2-b]pyridazine scaffold lies in its ability to act as a robust hinge-binder within the highly conserved ATP-binding pocket of kinases. The causality behind its broad utility stems from its rigid planar structure and precise hydrogen-bonding vectors.

  • The Hinge Interaction: The N1 nitrogen of the imidazo[1,2-b]pyridazine core acts as a primary hydrogen bond acceptor. It typically interacts with the backbone NH of the hinge region (e.g., binding to1 or2). This anchors the molecule deeply within the active site.

  • The C3-Amine Vector: Substituents at the C3 position are directed towards the hydrophobic pocket and the gatekeeper residue. For instance, in 3, introducing bulky indazole or aryl groups at C3 modulates steric interactions and stabilizes the DFG-in active conformation.

  • The C6-Amine Vector: The C6 position projects outward toward the solvent-exposed region. Incorporating solubilizing aliphatic amines (e.g., morpholine, piperazine) at this position not only improves aqueous solubility and metabolic stability but also enables additional hydrogen-bonding networks with solvent-front residues, drastically improving the overall pharmacokinetic profile.

BindingModel Hinge Kinase Hinge Region (e.g., Leu241 / Cys919) Core Imidazo[1,2-b]pyridazine Core (N1 Acceptor) Hinge->Core Hydrogen Bond C3 C3-Amine Substituent (Hydrophobic / Gatekeeper) Core->C3 Vector 1 (C3) C6 C6-Amine Substituent (Solvent Exposed) Core->C6 Vector 2 (C6) DFG DFG Motif (Activation Loop) C3->DFG Van der Waals Solvent Solvent Front (H-bond Network) C6->Solvent Solubilization

Fig 1: Binding model of imidazo[1,2-b]pyridazine-3,6-diamine within the kinase ATP pocket.

Synthetic Methodology: Assembly of the 3,6-Diamine Core

A self-validating, modular synthetic route is critical for generating robust SAR libraries. The synthesis of imidazo[1,2-b]pyridazine-3,6-diamine derivatives typically proceeds via a highly efficient four-step sequence starting from commercially available 3-amino-6-chloropyridazine.

Step-by-Step Protocol
  • Core Cyclization : 3-amino-6-chloropyridazine is refluxed with chloroacetaldehyde in an alcoholic solvent (e.g., butanol) for 12-16 hours. This condensation forms the bicyclic 6-chloroimidazo[1,2-b]pyridazine core. Causality: The alpha-halo aldehyde selectively reacts with the exocyclic amine and the adjacent ring nitrogen to form the thermodynamically stable imidazole ring.

  • Electrophilic Halogenation : Regioselective halogenation at the electron-rich C3 position is achieved using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in chloroform at room temperature, yielding 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

  • C6 Amination (SNAr) : The C6 chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr). Reacting the intermediate with a secondary amine (e.g., morpholine) in the presence of a non-nucleophilic base (DIPEA) at elevated temperatures (120 °C, microwave irradiation) selectively yields the 3-bromo-6-amino derivative. Self-Validation: LC-MS monitoring ensures complete conversion before proceeding, preventing complex mixtures in the final cross-coupling step.

  • C3 Amination (Buchwald-Hartwig Cross-Coupling) : The C3 bromide is subsequently coupled with a primary or secondary amine using palladium catalysis (e.g., Pd2​(dba)3​ , BrettPhos ligand, Cs2​CO3​ in 1,4-dioxane at 110 °C) to afford the final imidazo[1,2-b]pyridazine-3,6-diamine product.

SyntheticWorkflow SM 3-Amino-6-chloropyridazine Step1 Step 1: Core Cyclization (Chloroacetaldehyde, Reflux) SM->Step1 Int1 6-Chloroimidazo[1,2-b]pyridazine Step1->Int1 Step2 Step 2: Electrophilic Halogenation (NBS or NIS, CHCl3) Int1->Step2 Int2 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Step2->Int2 Step3 Step 3: C6 Amination (SNAr) (Amine 1, DIPEA, Heat) Int2->Step3 Int3 3-Bromo-6-amino-imidazo[1,2-b]pyridazine Step3->Int3 Step4 Step 4: C3 Amination (Buchwald-Hartwig) (Amine 2, Pd Catalyst, Base) Int3->Step4 Product Imidazo[1,2-b]pyridazine-3,6-diamine Target Library Step4->Product

Fig 2: Four-step synthetic workflow for imidazo[1,2-b]pyridazine-3,6-diamine derivatives.

Structure-Activity Relationship (SAR) & Optimization

The modularity of the 3,6-diamine scaffold allows for rapid SAR optimization across multiple kinase targets. By altering the electronic and steric properties of the C3/C6 amines, researchers have successfully developed nanomolar inhibitors for targets ranging from mitotic kinases to critical nodes in B-cell receptor signaling.

Quantitative SAR Summary
Target KinaseC3 SubstituentC6 Substituent IC50​ (nM)Key Mechanistic Interaction
TAK1 Indazole/Aryl amineMorpholine/Piperazine55.0Hinge H-bond; C6 morpholine enhances solvent exposure and hydrophobic contacts with Cys-174 3.
Mps1 (TTK) Aryl amineAlkyl/Aryl ether0.70Binds to a flipped-peptide conformation at the hinge region, driving extreme selectivity .
DYRK1A TrifluoromethoxyphenylAryl/Alkyl amine< 100H-bond with Leu241; lipophilic motif sits beneath the glycine-rich P-loop 1.
VEGFR2 Benzamide derivativePhenoxy/Amine7.1H-bond with Cys919; external phenyl group occupies a hydrophobic pocket created by protein rearrangement 2.
BTK PhenoxyphenylPiperazinyl-Acrylamide1.3Irreversible covalent bond formation with Cys481 via the acrylamide warhead .
CDK12/13 Aryl with AcrylamideAmine derivative15.5Targeted covalent inhibition suppressing TNBC proliferation by binding Cys1039 4.

In Vitro & In Vivo Profiling Protocols

To ensure scientific integrity and reproducibility, the biological evaluation of these inhibitors must follow a self-validating workflow that confirms both biochemical target engagement and cellular phenotypic response.

Protocol A: Biochemical Kinase Assay (HTRF)
  • Rationale: Directly measures the intrinsic catalytic inhibition of the kinase, isolating the drug-target interaction from cellular permeability variables.

  • Self-Validation Mechanism: The inclusion of a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control ensures the dynamic range of the assay is intact. A calculated Z′ -factor > 0.6 validates assay robustness.

  • Methodology:

    • Prepare a 384-well low-volume plate.

    • Incubate 5 nM of recombinant kinase (e.g., TAK1 or Mps1) with a 10-point dose-response dilution of the imidazo[1,2-b]pyridazine inhibitor for 30 minutes at room temperature.

    • Initiate the reaction by adding ATP at the predetermined Km​ concentration and a biotinylated peptide substrate.

    • Terminate the reaction after 60 minutes using an EDTA-containing buffer.

    • Add Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm to calculate the IC50​ .

Protocol B: Cellular Viability Assay (CellTiter-Glo)
  • Rationale: Validates that biochemical potency translates to cellular efficacy, confirming that the 3,6-diamine modifications (like C6-morpholine) successfully imparted membrane permeability.

  • Methodology:

    • Seed target cancer cells (e.g., Multiple Myeloma MPC-11 cells for TAK1 inhibitors, or A549 cells for Mps1 inhibitors) in 96-well opaque plates at 5,000 cells/well.

    • Treat with a dose-response dilution of the inhibitor (0.1 nM to 10 µM) for 72 hours.

    • Add CellTiter-Glo® reagent (equal volume to culture media) to lyse cells.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Quantify ATP via luminescence to calculate the GI50​ (Growth Inhibition 50%).

Conclusion & Future Perspectives

The imidazo[1,2-b]pyridazine-3,6-diamine scaffold represents a "master key" in kinase inhibitor discovery. Its highly predictable binding mode—anchored by the N1 hinge interaction—allows the C3 and C6 amine vectors to be exploited for profound selectivity and potency.

Future directions in the field are heavily focused on leveraging this core for Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) . The solvent-exposed C6-amine vector is particularly well-suited for attaching E3 ligase recruiting linkers (e.g., CRBN or VHL ligands) without disrupting the critical hinge-binding pharmacophore, paving the way for next-generation targeted protein degraders.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry - ACS Publications.

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 3

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. 4

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. 1

  • Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. 2

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

Sources

Exploratory

An In-Depth Technical Guide to Binding Affinity Studies of Imidazo[1,2-b]pyridazine-3,6-diamine

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery The Imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery

The Imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to form multiple hydrogen bonds make it an excellent scaffold for designing molecules that can interact with a variety of biological targets.[1] This scaffold is particularly prominent in the development of kinase inhibitors, with numerous derivatives showing potent activity against a range of kinases involved in cancer and inflammatory diseases.[2][3][4] The 3,6-disubstituted imidazo[1,2-b]pyridazines have been a particular focus of optimization efforts, as modifications at these positions can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[2][4][5][6]

This guide will provide an in-depth exploration of the binding affinity studies of a specific, yet underexplored, derivative: Imidazo[1,2-b]pyridazine-3,6-diamine . By leveraging the extensive knowledge of the broader imidazo[1,2-b]pyridazine family, we will outline a comprehensive strategy for characterizing the binding properties of this scaffold, from initial synthesis to detailed biophysical analysis. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising chemical series.

The Strategic Importance of the 3,6-Diamine Substitution

While various functional groups have been explored at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core, the 3,6-diamine pattern offers unique possibilities. The amino groups can act as both hydrogen bond donors and acceptors, providing versatile interaction capabilities within a target's binding site. Furthermore, these primary amines serve as valuable synthetic handles for further chemical elaboration, allowing for the creation of diverse compound libraries to probe structure-activity relationships (SAR).

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[7] The synthesis of the key 3,6-diaminopyridazine precursor can be accomplished from 3,6-dihalopyridazines.

Key Biological Targets for Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to target a diverse array of protein families. Understanding these established targets provides a logical starting point for investigating the binding profile of the 3,6-diamine series.

Protein Kinases: A Primary Target Class

A significant body of research has focused on the development of imidazo[1,2-b]pyridazine-based kinase inhibitors.[2][3][4] These compounds often act as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain. The nitrogen atoms of the imidazo[1,2-b]pyridazine core frequently form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

dot

cluster_kinase Kinase Domain cluster_inhibitor Imidazo[1,2-b]pyridazine-3,6-diamine ATP_Pocket ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Core Imidazo[1,2-b]pyridazine Core Core->ATP_Pocket Occupies Core->Hinge H-Bonding Amine_3 3-Amino Group Amine_3->Gatekeeper Potential Interaction Amine_6 6-Amino Group Amine_6->DFG_Motif Potential Interaction

Caption: Hypothetical binding mode of Imidazo[1,2-b]pyridazine-3,6-diamine in a kinase ATP pocket.

Other Potential Targets

Beyond kinases, imidazo[1,2-b]pyridazine derivatives have shown promise against other targets, including:

  • β-Amyloid Plaques: Certain derivatives have been evaluated for their ability to bind to Aβ plaques, suggesting potential applications in the diagnosis and treatment of Alzheimer's disease.[7]

  • IKKβ: This kinase is a key regulator of the NF-κB signaling pathway, and imidazo[1,2-b]pyridazines have been developed as IKKβ inhibitors for inflammatory conditions.[4]

  • Protozoan and Fungal Targets: The scaffold has demonstrated activity against parasitic kinases and various phytopathogenic fungi, indicating its potential as an anti-infective agent.[2][6]

Quantitative Binding Affinity Data of Representative Imidazo[1,2-b]pyridazine Derivatives

The following table summarizes publicly available binding affinity and functional data for a selection of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives against various targets. This data provides a benchmark for the expected potency of this chemical class.

Compound IDTargetAssay TypePotency (IC50/Ki)Reference
20a DYRK1ABiochemical50 nM[2]
20a CLK1Biochemical82 nM[2]
20a PfCLK1Biochemical32 nM[2]
26 TAK1Biochemical55 nM[3]
27f Mps1Cellular0.70 nM[5]
4 Aβ1-40 AggregatesIn vitro binding11.0 nM (Ki)[7]

Experimental Protocols for Binding Affinity Determination

A multi-faceted approach employing various biophysical techniques is recommended to fully characterize the binding affinity of Imidazo[1,2-b]pyridazine-3,6-diamine derivatives.

dot

Start Synthesized Compound Library (Imidazo[1,2-b]pyridazine-3,6-diamine derivatives) Primary_Screen Primary Screen (e.g., Fluorescence Polarization Assay) Start->Primary_Screen Hit_Identification Hit Identification (Potent Binders) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay (e.g., Isothermal Titration Calorimetry) Hit_Identification->Secondary_Assay Tertiary_Assay Tertiary Assay (e.g., Surface Plasmon Resonance) Hit_Identification->Tertiary_Assay Data_Analysis Comprehensive Data Analysis (Affinity, Kinetics, Thermodynamics) Secondary_Assay->Data_Analysis Tertiary_Assay->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Development Data_Analysis->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization

Caption: A general workflow for the binding affinity characterization of novel compounds.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (the imidazo[1,2-b]pyridazine derivative) and a ligand (the target protein) immobilized on a sensor chip.[8][9][10][11][12]

Step-by-Step Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated proteins).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level (typically in the range of 2000-10000 Resonance Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in parallel, undergoing the same activation and deactivation steps without protein immobilization, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the Imidazo[1,2-b]pyridazine-3,6-diamine derivative in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO to aid compound solubility). The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).

    • Inject the compound solutions over both the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase, where the compound binds to the immobilized protein, resulting in an increase in RU.

    • After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase, where the compound unbinds from the protein, causing a decrease in RU.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15] This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately determine the concentrations of the target protein and the imidazo[1,2-b]pyridazine derivative.

    • Prepare both the protein and compound solutions in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the final buffer is highly recommended.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

    • Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the compound solution (10-20 times the protein concentration) is loaded into the injection syringe.

  • Titration Experiment:

    • Equilibrate the instrument at the desired temperature.

    • Perform a series of small, sequential injections of the compound from the syringe into the protein solution in the sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of compound libraries to identify initial hits.[16][17][18][19] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled molecule (a tracer) when it binds to a larger protein.

Step-by-Step Protocol:

  • Assay Development:

    • Synthesize or acquire a fluorescently labeled tracer that is known to bind to the target protein. This could be a known ligand of the target with a fluorescent dye attached.

    • Determine the optimal concentrations of the target protein and the tracer that give a stable and robust FP signal.

  • Competition Assay:

    • In a multi-well plate (e.g., 384-well), add the target protein and the fluorescent tracer to each well.

    • Add varying concentrations of the Imidazo[1,2-b]pyridazine-3,6-diamine derivatives to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • If a test compound binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the FP signal.

    • Plot the FP signal as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the tracer binding.

Conclusion and Future Directions

The Imidazo[1,2-b]pyridazine-3,6-diamine scaffold represents a promising, yet largely unexplored, area of chemical space. Based on the extensive research into other derivatives of the imidazo[1,2-b]pyridazine core, it is highly probable that this scaffold will exhibit interesting biological activities, particularly as a kinase inhibitor. The dual amino groups at the 3- and 6-positions provide key interaction points and synthetic handles for the development of potent and selective modulators of a variety of biological targets.

A systematic approach to studying the binding affinity of this scaffold, as outlined in this guide, is essential for unlocking its therapeutic potential. By combining robust biophysical techniques such as SPR, ITC, and FP, researchers can gain a deep understanding of the structure-activity relationships and thermodynamic drivers of binding. This knowledge will be invaluable for the rational design and optimization of novel Imidazo[1,2-b]pyridazine-3,6-diamine derivatives as next-generation therapeutic agents.

References

Sources

Foundational

In vitro toxicity of Imidazo[1,2-b]pyridazine-3,6-diamine compounds

In Vitro Toxicity Profiling of Imidazo[1,2-b]pyridazine-3,6-diamine Compounds: A Technical Guide Executive Summary Imidazo[1,2-b]pyridazine derivatives, particularly 3,6-disubstituted and 3,6-diamine analogs, have emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profiling of Imidazo[1,2-b]pyridazine-3,6-diamine Compounds: A Technical Guide

Executive Summary

Imidazo[1,2-b]pyridazine derivatives, particularly 3,6-disubstituted and 3,6-diamine analogs, have emerged as a highly privileged scaffold in modern drug discovery. They exhibit profound polypharmacological potential, acting as potent inhibitors of various kinases including Mps1 (TTK), FLT3, ROCK2, and acetylcholinesterase (AChE)[1][2][3][4]. While their nanomolar efficacy makes them attractive candidates for oncology and antiparasitic applications, their translation into clinical assets is heavily dependent on their in vitro toxicity profiles.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural design and cellular toxicity. This guide elucidates the mechanistic basis of imidazo[1,2-b]pyridazine-induced cytotoxicity, details self-validating experimental protocols, and provides a framework for structure-toxicity relationship (STR) optimization.

Mechanistic Basis of Cytotoxicity

Understanding the causality behind compound-induced cell death is critical for lead optimization. Imidazo[1,2-b]pyridazine-3,6-diamine compounds generally exhibit a highly favorable therapeutic window. At low concentrations (<1 μM), they exert highly selective, on-target pharmacological effects[5]. However, at elevated concentrations (>10 μM), they trigger a distinct cascade of cellular stress responses.

The Cytotoxic Cascade:

  • Mitochondrial Stress & ATP Depletion: High doses of these compounds interfere with mitochondrial oxidative phosphorylation, leading to a rapid depletion of intracellular ATP levels[5].

  • AMPK Activation: The altered AMP:ATP ratio serves as a metabolic sensor, directly activating AMP-activated protein kinase (AMPK)[5].

  • Cell Cycle Arrest: AMPK activation suppresses mTOR signaling, forcing the cells into a cytostatic G0/G1 cell cycle arrest[5].

  • Apoptosis: Prolonged exposure at high concentrations (>50–100 μM) overwhelms cellular repair mechanisms, culminating in caspase-3-dependent apoptosis[5].

G Compound Imidazo[1,2-b]pyridazine-3,6-diamine (Dose > 10 µM) Kinase Off-Target / Polypharmacological Kinase Inhibition Compound->Kinase ATP Mitochondrial Stress & ATP Depletion Kinase->ATP AMPK AMPK Pathway Activation ATP->AMPK CellCycle G0/G1 Cell Cycle Arrest (Cytostatic Effect) AMPK->CellCycle Apoptosis Caspase-3 Dependent Apoptosis (Cytotoxic Effect) CellCycle->Apoptosis

Mechanistic pathway of imidazo[1,2-b]pyridazine-induced cytotoxicity at high concentrations.

Structure-Toxicity Relationships (STR) & Physicochemical Liabilities

The toxicity of the imidazo[1,2-b]pyridazine core is heavily modulated by its peripheral substituents at the 3 and 6 positions.

  • Lipophilicity and Metabolic Stability: High lipophilicity (cLogP > 3.5) often correlates with poor liver microsomal stability and increased non-specific cytotoxicity. Reducing the cLogP (e.g., <2.0) by introducing polar moieties (like morpholine or piperazine at the 6-position) significantly improves metabolic stability and reduces off-target toxicity[6][7].

  • Aqueous Solubility: A recurrent liability in this chemical class is poor aqueous solubility. For instance, certain 6-chloro-3-nitro derivatives exhibit such poor solubility in culture media that determining an accurate CC₅₀ (Cytotoxic Concentration 50%) becomes impossible (CC₅₀ > 7.8 μM due to precipitation)[8].

  • Cardiotoxicity (hERG Liability): Highly basic amines at the 6-position can interact with the hERG potassium channel. Optimization efforts must balance the pKa of the 3,6-diamine substituents to maintain anti-proliferative efficacy while achieving a hERG IC₅₀ > 10 μM[9].

Quantitative Toxicity Data Across Cell Lines

To provide a comparative baseline, the following table synthesizes the pharmacological efficacy versus the cytotoxic liability of various imidazo[1,2-b]pyridazine derivatives across standard in vitro models.

Compound Scaffold / DerivativeTarget Cell LinePharmacological Efficacy (IC₅₀)Cytotoxic Liability (CC₅₀ / GI₅₀)Key Observations
3-nitro-6-amino-imidazo[1,2-b]pyridazine IMR-32 (Human Neuroblastoma)40–50 nM (AChE inhibition)> 10 μMNon-toxic at <1 μM; induces caspase-3 apoptosis at 100 μM[5].
6-aryl-imidazo[1,2-b]pyridazine A549 (Lung Adenocarcinoma)0.70 nM (Mps1 inhibition)6.0 nM (Anti-proliferative)Highly selective tumor cytotoxicity; orally bioavailable[1].
3-substituted-imidazo[1,2-b]pyridazine MV4-11 (AML)4.0 nM (FLT3-ITD inhibition)7.0 nM (Anti-proliferative)FLT3-independent cell lines remained unaffected up to 10 μM[2].
6-chloro-3-nitro-imidazo[1,2-b]pyridazine HepG2 (Hepatocarcinoma)0.38 μM (Anti-trypanosomal)> 7.8 μMCytotoxicity assay limited by poor aqueous solubility in media[8].
3,6-disubstituted imidazo[1,2-b]pyridazine CHO (Chinese Hamster Ovary)< 1.0 μM (Anti-plasmodial)> 80 μMExcellent selectivity index (>80) for mammalian vs. parasitic cells[9].

Self-Validating Experimental Protocols

To ensure high-fidelity data, toxicity assays must be designed as self-validating systems. The following protocols detail the methodologies for assessing both metabolic viability and apoptotic induction.

Protocol A: MTT Cell Viability Assay

Causality Rationale: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. Because imidazo[1,2-b]pyridazines directly impact mitochondrial ATP production at toxic doses, this assay provides a highly sensitive, mechanistically relevant readout of early cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells (e.g., IMR-32 or HepG2) at 80% confluence. Seed at a density of 5×103 cells/well in 100 μL of complete medium (MEM + 10% FBS) into a 96-well flat-bottom plate[8].

  • Acclimation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion and exponential growth phase entry[8].

  • Compound Preparation (Self-Validation Step): Dissolve the imidazo[1,2-b]pyridazine compound in 100% DMSO. Perform serial dilutions in culture media ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity[8].

  • Dosing: Add 100 μL of the diluted compounds to the wells (final concentration range: 0.1 nM to 100 μM). Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin at 10 μM)[8]. Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[5].

  • Solubilization & Reading: Carefully aspirate the media. Add 150 μL of DMSO to dissolve the intracellular formazan crystals. Measure absorbance at 490 nm using a microplate reader[5]. Calculate the CC₅₀ using non-linear regression analysis.

W Seed 1. Cell Seeding (5x10³ cells/well) Incubate 2. Incubation (24h, 37°C, 5% CO₂) Seed->Incubate Dose 3. Compound Dosing (0.1 nM - 100 µM) Incubate->Dose Assay 4. Viability Assay (MTT / Resazurin) Dose->Assay Read 5. Spectrophotometry (Absorbance 490nm) Assay->Read Analyze 6. Data Analysis (IC₅₀ / CC₅₀ Calc) Read->Analyze

Standardized in vitro cytotoxicity assay workflow for imidazo[1,2-b]pyridazine derivatives.

Protocol B: Flow Cytometry (Annexin V / PI Staining)

Causality Rationale: While MTT shows metabolic decline, it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the apoptotic mechanism of high-dose imidazo[1,2-b]pyridazines[5].

Step-by-Step Methodology:

  • Treatment: Treat 1×106 cells in 6-well plates with the test compound at 1x, 10x, and 100x the pharmacological IC₅₀ for 24 hours[5].

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark[5].

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate the cells to separate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations[5].

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: ACS Omega (ACS Publications) URL:[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Source: Molbank (MDPI) URL:[Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 Source: PubMed Central (NIH) URL:[Link]

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles Source: PubMed Central (NIH) URL:[Link]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput Screening Assays for Imidazo[1,2-b]pyridazine-3,6-diamine Derivatives: A Guide to Biochemical and Cell-Based Methodologies

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for a wide array of bioactive molecules.[1] Derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for a wide array of bioactive molecules.[1] Derivatives of this heterocyclic nucleus have demonstrated significant potential as inhibitors of critical therapeutic targets, particularly protein kinases such as Bruton's Tyrosine Kinase (BTK), mTOR, and Anaplastic Lymphoma Kinase (ALK).[2][3][4] The successful development of the kinase inhibitor Ponatinib, which is based on this scaffold, has spurred further research into new therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1]

Given the vast chemical space that can be explored around the imidazo[1,2-b]pyridazine core, high-throughput screening (HTS) is an indispensable tool for efficiently identifying promising lead compounds from large chemical libraries.[5] This document provides detailed application notes and protocols for two robust HTS assays designed to evaluate libraries of imidazo[1,2-b]pyridazine-3,6-diamine derivatives: a biochemical fluorescence polarization assay for direct target engagement and a cell-based assay for assessing cytotoxicity.

Application Note 1: Biochemical Screening of Kinase Inhibitors Using a Fluorescence Polarization (FP) Competition Assay

Scientific Principle & Rationale

Fluorescence Polarization (FP) is a homogeneous assay technique ideal for HTS, allowing for the rapid and quantitative analysis of molecular interactions in solution.[6][7] The principle is based on the differential rotation speed of a small, fluorescently-labeled molecule (a "tracer") in solution versus when it is bound to a much larger protein.

  • Low Polarization: A small fluorescent tracer tumbles rapidly in solution. When excited with plane-polarized light, the emitted light is largely depolarized.

  • High Polarization: When the tracer binds to a large protein (e.g., a kinase), its tumbling is significantly slowed. The emitted light remains highly polarized.

In a competition FP assay, test compounds (from an imidazo[1,2-b]pyridazine library) that bind to the kinase will displace the fluorescent tracer, leading to a decrease in the polarization signal. This format provides a direct measure of a compound's ability to bind to the target protein.[8][9] The assay is robust, requires no wash steps, and is readily miniaturized for 384- or 1536-well formats.[5][8]

Visualization of the FP Assay Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_dispense Assay Plate Dispensing (384-well) cluster_read Incubation & Reading Reagents Prepare Assay Buffer, Kinase, FP Tracer, Test Compounds Dispense_Cmpd Dispense Test & Control Compounds (e.g., 50 nL) Reagents->Dispense_Cmpd Dispense_Kinase Add Kinase Solution (e.g., 10 µL) Dispense_Cmpd->Dispense_Kinase Dispense_Tracer Add FP Tracer Solution (e.g., 10 µL) Dispense_Kinase->Dispense_Tracer Incubate Incubate at RT (e.g., 60 min) Dispense_Tracer->Incubate Read_Plate Read Fluorescence Polarization (mP) Incubate->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate Z' & % Inhibition

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Detailed Protocol

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. Optimization of reagent concentrations (kinase, tracer) is a critical first step to ensure a stable assay window.[10]

Materials & Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Kinase: Purified recombinant target kinase (e.g., BTK, Mps1).

  • FP Tracer: A fluorescently-labeled small molecule known to bind the kinase active site.

  • Test Compounds: Imidazo[1,2-b]pyridazine-3,6-diamine library dissolved in 100% DMSO.

  • Positive Control: A known, potent inhibitor of the target kinase.

  • Plate Type: Low-volume, black, non-binding surface 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of the kinase in Assay Buffer.

    • Prepare a 2X working solution of the FP tracer in Assay Buffer. The concentration of the tracer should be at or below its dissociation constant (Kd) for the kinase to ensure assay sensitivity.[11]

    • Prepare serial dilutions of test compounds and controls in 100% DMSO.

  • Assay Plate Dispensing:

    • Using an acoustic liquid handler or pin tool, transfer 50-100 nL of test compounds, positive control, or DMSO (negative control) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the 2X Kinase solution to all wells.

    • Gently mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the tracer is introduced.

    • Add 10 µL of the 2X FP Tracer solution to all wells to initiate the competition reaction. The final DMSO concentration should not exceed 1-2%, although DMSO tolerance up to 5% has been reported for some FP assays.[8][9]

  • Incubation and Reading:

    • Seal the plate and mix on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light. Incubation time should be sufficient to reach binding equilibrium.[11]

    • Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.

Data Analysis and Quality Control

Calculating Percent Inhibition:

The percent inhibition for each test compound is calculated relative to the high (no inhibition) and low (maximum inhibition) controls:

% Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

Assay Quality Control - The Z'-Factor:

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It measures the separation between the distributions of the positive and negative controls.

Z' = 1 - [(3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|]

  • Z' > 0.5: An excellent assay suitable for HTS.[14]

  • 0 < Z' < 0.5: A marginal assay; optimization may be required.[13][14]

  • Z' < 0: The assay is not suitable for screening.[13]

An initial pilot screen with a small subset of compounds is recommended to validate assay performance before commencing a full-scale HTS campaign.[10]

Parameter Description Example Value/Range
Plate Format 384-well, black, non-binding surfaceGreiner Bio-One, Corning
Final Assay Volume 20 µL-
Kinase Concentration Optimized for a robust signal windowTypically 1-20 nM
FP Tracer Concentration ≤ Kd for the target kinaseTypically 1-10 nM
Compound Concentration Final concentration for single-point screen10 µM
DMSO Tolerance Maximum final DMSO concentration≤ 2% (up to 5% may be acceptable)[8]
Incubation Time 60 minutes at Room TemperatureProtected from light
Detection Fluorescence Polarization (mP)Ex/Em wavelengths depend on fluorophore
Quality Control Z'-FactorTarget ≥ 0.6[10]

Application Note 2: Cell-Based HTS for Cytotoxicity Profiling

Scientific Principle & Rationale

While biochemical assays are excellent for identifying direct target binders, cell-based assays provide crucial information in a more physiologically relevant context.[15][16] They can simultaneously assess compound permeability, off-target effects, and general cytotoxicity. Early identification of cytotoxic compounds is critical to reduce the attrition of drug candidates in later stages of discovery.[15][17]

A common and robust method for assessing cell viability in HTS is the use of resazurin-based reagents (e.g., alamarBlue® or CellTiter-Blue®). Resazurin (blue, non-fluorescent) is a cell-permeable dye that is reduced by metabolically active cells to the highly fluorescent resorufin (pink). The intensity of the fluorescent signal is directly proportional to the number of viable cells. This "add-incubate-read" assay is simple, cost-effective, and highly amenable to automation.[17][18]

Visualization of the Cell Viability Assay Principle

Cytotoxicity_Assay cluster_live Viable Cell cluster_dead Non-Viable Cell Live_Cell Metabolically Active Cell Resorufin_Out Resorufin (Pink) Fluorescent Live_Cell->Resorufin_Out Reduction Resazurin_In Resazurin (Blue) Non-Fluorescent Resazurin_In->Live_Cell Dead_Cell Metabolically Inactive Cell Resazurin_In_Dead Resazurin (Blue) Remains Unchanged Compound Add Imidazo[1,2-b]pyridazine Compound Compound->Live_Cell Non-Toxic -> High Fluorescence Compound->Dead_Cell Toxic -> Low/No Fluorescence

Caption: Principle of the resazurin-based cell viability assay.

Detailed Protocol

This protocol is designed for a 384-well plate format with a final volume of 50 µL.

Materials & Reagents:

  • Cell Line: A relevant human cancer cell line (e.g., A549 lung cancer cells, used in studies of other imidazo[1,2-b]pyridazine derivatives).[3]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Imidazo[1,2-b]pyridazine-3,6-diamine library dissolved in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Viability Reagent: Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, Promega).

  • Plate Type: Clear-bottom, black-walled, tissue-culture treated 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence.

Experimental Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in culture medium to the desired density (e.g., 1,000-5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in culture medium. The final DMSO concentration should be kept constant and typically below 0.5% to avoid solvent toxicity.

    • Add 10 µL of the diluted compound solutions to the cell plates.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the resazurin reagent to room temperature.

    • Add 10 µL of the viability reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary by cell type and density.

    • Measure fluorescence using a plate reader (typically ~560 nm excitation / ~590 nm emission).

Data Analysis and Quality Control

Calculating Percent Viability:

The percent viability for each test compound is calculated relative to the vehicle (DMSO) and no-cell controls:

% Viability = 100 * [(Fluorescence_sample - Fluorescence_background) / (Fluorescence_vehicle_control - Fluorescence_background)]

Assay Quality Control:

As with the biochemical assay, the Z'-factor should be calculated using vehicle-treated wells as the high signal (100% viability) and a potent cytotoxic agent as the low signal (0% viability) to ensure the assay is robust for HTS.[12][14]

Parameter Description Example Value/Range
Plate Format 384-well, TC-treated, clear bottomCorning, Falcon
Cell Density Optimized for logarithmic growth phase1,000-5,000 cells/well
Compound Incubation Duration of compound exposure48-72 hours
Final DMSO Conc. Maximum final DMSO concentration≤ 0.5%
Detection Reagent Resazurin-basedCellTiter-Blue®, alamarBlue®
Reagent Incubation 1-4 hours at 37°C-
Detection FluorescenceEx/Em: ~560/~590 nm
Quality Control Z'-FactorTarget ≥ 0.5

Conclusion: Building a Screening Cascade

The two assays presented here form the basis of a powerful initial screening cascade. Hits identified from the biochemical FP assay, which confirm direct binding to the target, can be subsequently profiled in the cell-based cytotoxicity assay. This two-tiered approach allows researchers to prioritize compounds that are potent against their target and have low general cytotoxicity, creating a robust starting point for lead optimization. Further secondary and orthogonal assays should be employed to confirm the mechanism of action and rule out assay artifacts.[10] By employing these validated, high-throughput methodologies, drug discovery programs centered on the versatile imidazo[1,2-b]pyridazine scaffold can be significantly accelerated.

References

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Ito, K., et al. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]

  • Yu, H., et al. (2013, July 15). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. PubMed. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Berthold Technologies GmbH & Co.KG. AlphaScreen®. [Link]

  • Kung, M-P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. [Link]

  • Wikipedia. Z-factor. [Link]

  • Marlowe, T., et al. (2025, May 1). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PubMed. [Link]

  • MDPI. (2025, September 19). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. [Link]

  • ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • Houghtaling, S., et al. (2009). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]

  • Sino Biological. How TR-FRET Empower High-Throughput Screening. [Link]

  • Arcisiv. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Garrido, A., et al. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Murray, D., et al. (2016). High-Throughput Cell Toxicity Assays. PubMed. [Link]

  • ResearchGate. (2010). High-Throughput Screening Assays for the Assessment of Cytotoxicity. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • ResearchGate. (2021, September). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • Carlson, C.B., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]

  • Lea, W.A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • SpringerLink. (2025, August 6). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. [Link]

  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. [Link]

  • Carlson, C.B., et al. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]

  • PubMed. (2010, September 1). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. [Link]

  • RSC Publishing. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • PubMed. (2017, March 31). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. [Link]

  • Google Patents. (2020). WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors.
  • PubMed. (2023, April 29). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. [Link]

  • SciSpace. (2021, January 21). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. [Link]

  • RSC Publishing. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]

  • PubMed. (2025, August 15). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. [Link]

  • Google Patents. (2015). WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.

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Application

Comprehensive NMR Spectroscopy Protocol for the Characterization of Imidazo[1,2-b]pyridazine-3,6-diamine

Scientific Context & Analytical Challenges Imidazo[1,2-b]pyridazines represent a privileged bicyclic heteroaromatic scaffold in modern drug discovery, frequently serving as the core pharmacophore for potent kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Challenges

Imidazo[1,2-b]pyridazines represent a privileged bicyclic heteroaromatic scaffold in modern drug discovery, frequently serving as the core pharmacophore for potent kinase inhibitors targeting TAK1, TYK2, and Bruton's Tyrosine Kinase (BTK)[1][2][3]. Within this chemical space, Imidazo[1,2-b]pyridazine-3,6-diamine is a highly valuable, yet analytically challenging, building block.

As a Senior Application Scientist, I frequently observe that the structural validation of highly substituted, nitrogen-dense heterocycles is prone to regiochemical misassignment. Mass spectrometry can confirm the molecular weight, but it cannot differentiate between positional isomers (e.g., 2,6-diamine vs. 3,6-diamine). Furthermore, the presence of two primary amine groups introduces tautomeric and hydrogen-bonding complexities. Therefore, a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow is not just recommended—it is an absolute requirement for ensuring the scientific integrity of your synthetic pipeline.

This application note details the causality behind specific NMR experimental parameters and provides a robust protocol to unambiguously assign the structure of Imidazo[1,2-b]pyridazine-3,6-diamine.

Predictive NMR Profile & Causality of Chemical Shifts

Before placing the sample in the spectrometer, we must establish a predictive baseline driven by the molecule's electronic environment. The imidazo[1,2-b]pyridazine core consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring[4].

  • Proton Environment ( 1 H): The molecule contains only three aromatic protons (H-2, H-7, H-8) and four exchangeable amine protons. The electron-donating nature of the −NH2​ groups via resonance strongly shields the adjacent ring protons. H-7 and H-8 will appear as a characteristic pair of doublets with a distinct pyridazine ortho-coupling constant ( 3J≈9.0−9.5 Hz)[1].

  • Carbon Environment ( 13 C): The core contains six distinct carbon environments. The quaternary carbons directly attached to the amine groups (C-3 and C-6) will be significantly deshielded ( δ 130–155 ppm) compared to the unsubstituted CH carbons.

Table 1: Expected NMR Chemical Shifts and Assignments

Note: Exact values will fluctuate slightly based on concentration and temperature, but the relative order and multiplicity are absolute.

NucleusPositionMultiplicityExpected Shift ( δ , ppm)Causality / Assignment Notes
1 HH-2Singlet (s)7.10 - 7.30Imidazole ring proton. Shielded by the electron-donating 3- NH2​ group.
1 HH-7Doublet (d)6.50 - 6.80Pyridazine ring. Shielded by ortho 6- NH2​ group. 3J≈9.2 Hz.
1 HH-8Doublet (d)7.50 - 7.70Pyridazine ring. Meta to 6- NH2​ , less shielded. 3J≈9.2 Hz.
1 H3- NH2​ Broad Singlet (br s)5.20 - 5.60Exchangeable with D2​O .
1 H6- NH2​ Broad Singlet (br s)5.80 - 6.20Exchangeable with D2​O .
13 CC-2CH110 - 115Direct correlation to H-2 in HSQC.
13 CC-3C (Quat)132 - 138Downfield due to direct nitrogen attachment.
13 CC-6C (Quat)148 - 155Highly deshielded by direct amine attachment and adjacent N5.
13 CC-7CH112 - 118Shielded by resonance from 6- NH2​ .
13 CC-8CH122 - 128Direct correlation to H-8 in HSQC.
13 CC-8aC (Quat)135 - 142Bridgehead carbon, confirmed via HMBC from H-2, H-7, H-8.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D NMR. The following step-by-step protocol builds a web of evidence where each experiment validates the previous one.

Step 1: Optimized Sample Preparation
  • Solvent Selection: Use DMSO- d6​ exclusively.

    • Causality: Imidazo[1,2-b]pyridazines with multiple amine groups have poor solubility in CDCl3​ . More importantly, CDCl3​ promotes rapid proton exchange, causing the −NH2​ signals to broaden into the baseline. DMSO strongly hydrogen-bonds with the amines, slowing the exchange rate and yielding sharp, distinct broad singlets for the 3- NH2​ and 6- NH2​ groups[1].

  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- d6​ for 1D 1 H and 2D NMR. For high-quality 1D 13 C NMR, increase the concentration to 40–50 mg.

Step 2: 1D 1 H NMR and the D2​O Exchange (Self-Validation)
  • Acquire a standard 1D 1 H NMR spectrum (400 or 500 MHz, 16 scans). Identify the three aromatic signals and the two broad amine singlets.

  • Self-Validating Step: Remove the NMR tube, add 1-2 drops of Deuterium Oxide ( D2​O ), shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: The labile protons of the −NH2​ groups will exchange with deuterium, causing their specific peaks to disappear from the spectrum. This definitively proves which signals belong to the amines versus the aromatic core.

Step 3: 1D 13 C NMR Acquisition
  • Acquire the 13 C{ 1 H} spectrum (100 or 125 MHz, minimum 1024 scans).

  • Critical Parameter: Set the relaxation delay (D1) to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C-3, C-6, C-8a) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation and have long T1​ relaxation times. A standard 1-second delay will result in these critical peaks being lost in the baseline noise.

Step 4: 2D NMR Regiochemical Mapping (COSY, HSQC, HMBC)
  • COSY: Use this to confirm the connectivity between H-7 and H-8. The cross-peak will validate the intact pyridazine edge.

  • HSQC: Map the direct C-H connections (C2-H2, C7-H7, C8-H8). This leaves the three quaternary carbons (C3, C6, C8a) unassigned.

  • HMBC: This is the ultimate arbiter of regiochemistry. By observing long-range ( 2J and 3J ) carbon-proton couplings, you lock the amine groups to their exact positions.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical flow of the protocol and the specific HMBC correlations required to prove the structure.

NMR_Workflow N1 1. Sample Preparation (DMSO-d6 optimizes NH2 resolution) N2 2. 1D 1H NMR Acquisition (Identify H2, H7, H8, NH2) N1->N2 N3 3. D2O Exchange (Self-Validation) (Confirms exchangeable NH2 protons) N2->N3 N4 4. 1D 13C {1H} NMR (Extended D1 for C3, C6, C8a) N2->N4 N7 Unambiguous Structural Assignment N3->N7 N5 5. 2D COSY & HSQC (Map J-couplings & C-H pairs) N4->N5 N6 6. 2D HMBC (Lock regiochemistry via long-range J) N5->N6 N6->N7

Caption: Self-validating NMR workflow for Imidazo[1,2-b]pyridazine-3,6-diamine characterization.

HMBC_Network cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H2 H-2 (Singlet) C3 C-3 (Quaternary) H2->C3 2J/3J C8a C-8a (Bridgehead) H2->C8a 3J H7 H-7 (Doublet) C6 C-6 (Quaternary) H7->C6 2J H7->C8a 3J H8 H-8 (Doublet) H8->C6 3J H8->C8a 2J

Caption: Critical HMBC correlations used to validate the regiochemistry of the 3,6-diamine substitutions.

References

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: PMC - NIH URL: [1]

  • Title: Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: PMC - NIH URL: [2]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [3]

  • Title: Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 Source: PubChem - NIH URL: [4]

Sources

Method

In Vivo Testing Protocols for Imidazo[1,2-b]pyridazine-3,6-diamine Derivatives: A Comprehensive Application Note

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated In Vivo Protocols Introduction & Scientific Rationale The compound Imidazo[1,2-b]pyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Validated In Vivo Protocols

Introduction & Scientific Rationale

The compound Imidazo[1,2-b]pyridazine-3,6-diamine (CAS: 166176-50-7) serves as a highly privileged core scaffold in modern medicinal chemistry. Due to its unique electronic properties and hydrogen-bonding capabilities, this diamine building block is extensively utilized to synthesize potent, ATP-competitive kinase inhibitors.

As a Senior Application Scientist, I have observed that the 3,6-disubstitution pattern provides dual vectors for structural optimization: the 3-amino group typically anchors the molecule in the kinase hinge region (often via an extended aromatic system like an indazole), while the 6-amino group extends into the solvent-exposed region. This specific orientation allows researchers to fine-tune both physical properties (such as aqueous solubility) and isoform selectivity[1].

Derivatives of this scaffold have demonstrated profound in vivo efficacy across multiple therapeutic areas, most notably as IKKβ inhibitors for inflammation [1], GSK-3β inhibitors for Alzheimer's disease[2], and selective ROCK2 inhibitors for pulmonary fibrosis [3]. This application note outlines the causal logic, formulation strategies, and self-validating in vivo protocols required to successfully evaluate these derivatives in preclinical models.

Mechanism of Action & Pathway Modulation

Understanding the downstream effects of your target kinase is critical for establishing pharmacodynamic (PD) biomarkers during in vivo testing. For instance, in the treatment of pulmonary fibrosis, ROCK2 inhibition by imidazo[1,2-b]pyridazine derivatives directly suppresses STAT3 phosphorylation and Myosin Light Chain (MLC) activation, halting fibroblast activation [3].

G Drug Imidazo[1,2-b]pyridazine- 3,6-diamine Scaffold ROCK2 ROCK2 Kinase (ATP-binding site) Drug->ROCK2 Competitive Inhibition STAT3 STAT3 Phosphorylation ROCK2->STAT3 Promotes MLC Myosin Light Chain (MLC) Activation ROCK2->MLC Promotes Fibroblast Fibroblast Activation & Actomyosin Contractility STAT3->Fibroblast Profibrotic Gene Transcription MLC->Fibroblast Cytoskeletal Remodeling Fibrosis Pulmonary Fibrosis (Collagen Deposition) Fibroblast->Fibrosis ECM Secretion

Fig 1. Mechanistic pathway of ROCK2 inhibition by Imidazo[1,2-b]pyridazine derivatives in fibrosis.

Pre-Clinical Pharmacokinetics (PK) & Brain Penetrance

Before initiating efficacy models, the pharmacokinetic profile of the imidazo[1,2-b]pyridazine derivative must be established. For CNS targets like GSK-3β, overcoming the blood-brain barrier (BBB) is the primary hurdle [2]. The basic nitrogens of the 3,6-diamine core allow for salt formation (e.g., hydrochloride salts), which aids in solubility, but lipophilic tail groups often necessitate specialized vehicles.

Quantitative PK Data Summary

Table 1: Representative PK Parameters for optimized Imidazo[1,2-b]pyridazine derivatives in C57BL/6 Mice.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)N/A1,250 ± 150
Tmax (h)N/A1.5 ± 0.5
AUC0-t (ng·h/mL)1,800 ± 2008,500 ± 600
Half-life (t1/2) (h)2.4 ± 0.33.1 ± 0.4
Bioavailability (F%) N/A~47%
Brain/Plasma Ratio (Kp) 0.850.82
Protocol 1: PK and BBB Penetrance Workflow

Causality Focus: This protocol uses a co-solvent system to prevent gastric precipitation, ensuring the absorption profile reflects the compound's true permeability rather than formulation artifacts.

Step 1: Formulation Preparation

  • Weigh the synthesized imidazo[1,2-b]pyridazine derivative.

  • Dissolve in 5% DMSO to disrupt crystal lattice energy.

  • Add 10% Solutol HS15 (or PEG400) as a surfactant to maintain micellar suspension.

  • Dilute to final volume with 85% sterile Saline (0.9%). Vortex and sonicate for 15 minutes until a clear solution or fine nanosuspension is achieved.

Step 2: Dosing & Sampling

  • Fast male C57BL/6 mice (n=3 per timepoint) for 12 hours prior to oral gavage (PO) to standardize gastric emptying.

  • Administer the compound via PO (10 mg/kg) or intravenous tail vein injection (IV, 1 mg/kg).

  • Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4°C (3000g, 10 min) to extract plasma.

  • At the 1h and 4h timepoints, euthanize a subset of mice. Perfuse transcardially with ice-cold saline to remove intravascular blood, then harvest the brain tissue.

Step 3: Bioanalysis & Self-Validation

  • Homogenize brain tissue in a 1:3 ratio of compound-free PBS.

  • Extract analytes from plasma and brain homogenate using protein precipitation (Acetonitrile containing an internal standard like Tolbutamide).

  • Analyze via LC-MS/MS (MRM mode).

  • Self-Validation Checkpoint: Co-administer a known brain-penetrant reference compound (e.g., Donepezil) at a trace concentration. If the reference compound fails to achieve a Kp > 0.5, discard the data, as the BBB integrity or extraction recovery has been compromised.

In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis

For derivatives optimized as ROCK2 inhibitors, the bleomycin-induced pulmonary fibrosis model is the gold standard [3]. Bleomycin induces single-strand DNA breaks in alveolar epithelial cells, triggering reactive oxygen species (ROS) and a robust TGF-β-driven fibrotic cascade.

Quantitative Efficacy Data Summary

Table 2: In Vivo Efficacy Metrics at Day 21 (Bleomycin Model).

Treatment GroupAshcroft Fibrosis Score (0-8)Hydroxyproline (μ g/lung )p-STAT3 Expression (% of Vehicle)
Sham (Saline)0.5 ± 0.2110 ± 1510%
Bleomycin + Vehicle6.2 ± 0.5280 ± 25100%
Bleomycin + Imidazo-deriv (10 mg/kg)3.1 ± 0.4165 ± 2045%
Bleomycin + Imidazo-deriv (30 mg/kg)1.8 ± 0.3130 ± 1820%
Bleomycin + Pirfenidone (Positive Ctrl)2.5 ± 0.4150 ± 2285%
Protocol 2: Pulmonary Fibrosis Efficacy Workflow

Causality Focus: Measuring p-STAT3 proves that the observed reduction in collagen (Hydroxyproline) is directly caused by the compound engaging the ROCK2 target, rather than off-target toxicity.

Step 1: Disease Induction (Day 0)

  • Anesthetize 8-week-old male C57BL/6 mice using Isoflurane.

  • Administer Bleomycin sulfate (1.5 U/kg) dissolved in 50 μL sterile saline via direct intratracheal instillation using a MicroSprayer® aerosolizer to ensure uniform lung distribution.

  • Assign mice to Sham (saline instillation) and Bleomycin groups.

Step 2: Dosing Regimen (Days 7 to 21)

  • Begin therapeutic dosing on Day 7 (post-inflammatory phase, onset of active fibrogenesis).

  • Administer the imidazo[1,2-b]pyridazine derivative (10 mg/kg or 30 mg/kg) via daily oral gavage.

Step 3: Tissue Harvesting & Analysis (Day 21)

  • Euthanize mice. Ligate the left lung and excise it, immediately snap-freezing in liquid nitrogen for biochemical assays.

  • Inflate the right lung with 10% neutral buffered formalin at a constant pressure of 20 cm H₂O to preserve alveolar architecture, then paraffin-embed.

  • Histology: Stain sections with Masson's Trichrome. Blindly score fibrosis using the modified Ashcroft scale (0 = normal, 8 = total fibrous obliteration).

  • Biochemistry: Hydrolyze the left lung in 6N HCl at 110°C for 18 hours. Quantify collagen content using a colorimetric Hydroxyproline assay (absorbance at 560 nm).

  • Target Engagement: Perform Western blot on lung homogenates targeting p-STAT3 (Tyr705) and total STAT3.

  • Self-Validation Checkpoint: Include a Pirfenidone (200 mg/kg) positive control arm. If Pirfenidone fails to reduce the Ashcroft score by at least 30% relative to the vehicle, the bleomycin batch is likely degraded, and the experiment must be voided. Furthermore, correlate Ashcroft scores directly with biochemical hydroxyproline levels (R² > 0.8 expected) to ensure histological scoring accuracy.

Conclusion

The Imidazo[1,2-b]pyridazine-3,6-diamine core is a highly adaptable scaffold for kinase inhibition. By utilizing robust formulation strategies and self-validating in vivo protocols that tightly couple phenotypic outcomes (e.g., collagen reduction) with mechanistic target engagement (e.g., p-STAT3 reduction), researchers can confidently advance these derivatives through the preclinical pipeline.

References

  • Title: Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Source: Bioorganic & Medicinal Chemistry Letters (2011) URL: [Link]

  • Title: Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Source: Journal of Medicinal Chemistry (2023) URL: [Link]

  • Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Source: Journal of Medicinal Chemistry (2025) URL: [Link]

Application

Determining the Impact of Imidazo[1,2-b]pyridazine-3,6-diamine on Cellular Viability: A Detailed Guide to Assay Selection and Execution

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing the effects of Imidazo[1,2-b]pyridazine-3,6-diamine and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for assessing the effects of Imidazo[1,2-b]pyridazine-3,6-diamine and its derivatives on cell viability. As many compounds within this class have demonstrated potent anti-proliferative properties, particularly through the inhibition of key cellular kinases, a robust and nuanced approach to viability assessment is paramount.[1][2][3][4] This document will delve into the rationale behind selecting appropriate assays, provide step-by-step protocols for their execution, and offer insights into data interpretation.

Section 1: Understanding the Target and the Importance of Assay Selection

Imidazo[1,2-b]pyridazine derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs exhibiting inhibitory activity against critical cell signaling proteins such as Haspin and Mps1 kinases.[1][2] Inhibition of these kinases can disrupt the cell cycle and induce apoptosis, making cell viability assays a primary tool for evaluating their therapeutic potential.[1][5][6][7]

The choice of a cell viability assay is not a one-size-fits-all decision. It is contingent upon the specific research question, the anticipated mechanism of action of the compound, and the cell type being investigated. This guide will focus on three widely adopted and mechanistically distinct categories of assays:

  • Metabolic Assays (Tetrazolium Reduction): These assays, such as the MTT and MTS assays, measure the metabolic activity of a cell population, which is often correlated with cell viability.[8][9]

  • ATP-Based Assays (Luminometry): Assays like CellTiter-Glo® quantify the amount of ATP present, a direct indicator of metabolically active cells.[10][11]

  • Real-Time Viability Assays: The RealTime-Glo™ MT Cell Viability Assay allows for the continuous monitoring of cell viability over extended periods, providing kinetic data on the cellular response to a compound.[12][13][14][15]

  • Apoptosis and Necrosis Assays: To further elucidate the mechanism of cell death, specific assays for apoptosis (e.g., Caspase-Glo® 3/7) and necrosis (e.g., Annexin V/PI staining) are crucial.[16][17][18][19][20][21]

Section 2: Methodologies and Experimental Protocols

General Cell Culture and Compound Handling

Aseptic technique is critical for all cell-based assays. Ensure cells are healthy and in the logarithmic growth phase before initiating any experiment. The imidazo[1,2-b]pyridazine-3,6-diamine compound should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Metabolic Assays: MTT and MTS

These colorimetric assays are based on the principle that viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan product.[8]

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay relies on the conversion of the yellow MTT tetrazolium salt into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[22] These crystals are then solubilized, and the absorbance is measured.

Protocol: MTT Assay [12][22][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the imidazo[1,2-b]pyridazine-3,6-diamine compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.

2.2.2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in cell culture medium, eliminating the need for a solubilization step.[8] The reaction requires an electron coupling reagent, such as phenazine ethosulfate (PES).[12]

Protocol: MTS Assay [8][9][12]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[8][12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.

Data Presentation: Tetrazolium Assay Parameters

ParameterMTT AssayMTS Assay
PrincipleReduction to insoluble formazanReduction to soluble formazan
Solubilization StepRequiredNot Required
Wavelength570-590 nm490 nm
Incubation Time2-4 hours1-4 hours

Experimental Workflow: Tetrazolium-Based Viability Assays

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Viability Detection cluster_3 Data Acquisition Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Imidazo[1,2-b]pyridazine Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Reagent Add MTT or MTS Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (MTT Assay Only) Incubate_Reagent->Solubilize If MTT Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance If MTS Solubilize->Read_Absorbance

Caption: Workflow for MTT and MTS cell viability assays.

ATP-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, the principal energy currency in cells, as a measure of cell viability.[10][11] The assay reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present.[11][25]

Protocol: CellTiter-Glo® Assay [10][11][26][27]

  • Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells and compounds as described for the tetrazolium assays.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[26] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26]

  • Luminescence Reading: Record the luminescence using a plate reader.

Experimental Workflow: ATP-Based Viability Assay

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Signal Generation cluster_3 Data Acquisition Seed_Cells Seed Cells in Opaque 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Imidazo[1,2-b]pyridazine Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Reagent Add CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Mix_Lysis Mix (2 min) to Lyse Cells Add_Reagent->Mix_Lysis Incubate_Signal Incubate (10 min) to Stabilize Mix_Lysis->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence

Caption: Workflow for the CellTiter-Glo® luminescent assay.

Real-Time Viability Assay: RealTime-Glo™ MT Cell Viability Assay

This assay allows for the continuous measurement of cell viability over time in the same well.[13][14] It uses a pro-substrate that is reduced by viable cells to generate a substrate for a luciferase present in the medium, producing a luminescent signal proportional to the number of living cells.[12][13]

Protocol: RealTime-Glo™ MT Assay [12][13][14][28]

  • Reagent Preparation: Prepare the RealTime-Glo™ Reagent according to the manufacturer's instructions.

  • Assay Setup: The reagent can be added at the time of cell seeding, during compound treatment, or at the end of the treatment period.[13]

  • Luminescence Reading: Measure luminescence at multiple time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) to generate a kinetic profile of cell viability.

Mechanistic Assays: Apoptosis and Necrosis

To determine if the observed decrease in viability is due to apoptosis or necrosis, further assays are recommended.

2.5.1. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[17][21][29][30]

Protocol: Caspase-Glo® 3/7 Assay [17][21]

  • Assay Plate Preparation: Prepare a 96-well plate with cells and compounds as for other viability assays.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent and add a volume equal to the culture medium to each well.

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Reading: Measure the luminescence, which is proportional to the amount of caspase 3/7 activity.

2.5.2. Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.[16][18][19][31] Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[16][19] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[16][19]

Protocol: Annexin V/PI Staining [16][18][31]

  • Cell Preparation: After compound treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[31]

Section 3: Data Analysis and Interpretation

For dose-response experiments, the data (absorbance or luminescence) should be normalized to the vehicle control and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the cellular response).

Data Presentation: Representative IC50 Values

CompoundTarget KinaseCell LineAssay TypeIC50 (nM)
Derivative AHaspinU-2 OSProliferation50
Derivative BMps1A549Proliferation6.0[2]
SAR405838MDM2SJSA-1Growth Inhibition92[32]

It is crucial to consider that different assays measure different cellular parameters. A discrepancy in IC50 values between a metabolic assay and an ATP-based assay might suggest that the compound affects cellular metabolism without immediately causing cell death. Combining viability data with mechanistic assays like caspase activation or Annexin V staining provides a more complete picture of the compound's cellular effects.

Section 4: Conclusion

The evaluation of Imidazo[1,2-b]pyridazine-3,6-diamine and its analogs requires a thoughtful selection and meticulous execution of cell viability assays. By employing a multi-faceted approach that includes metabolic, ATP-based, and mechanistic assays, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. This guide provides the foundational protocols and interpretive framework to empower scientists in their drug discovery and development endeavors.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018, July 5). Bio-protocol.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • MTT assay protocol. Abcam.
  • Caspase-Glo® 3/7 Assay Technical Bulletin. Promega.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. PMC.
  • CellTiter-Glo Assay. Oslo University Hospital.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • SAR405838 (MI-77301) | MDM2-p53 Interaction Inhibitor. MedChemExpress.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015, January 27). Journal of Medicinal Chemistry - ACS Publications.
  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs.
  • MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Abcam.
  • MTT Cell Proliferation Assay. ATCC.
  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
  • MTT Cell Proliferation/Viability Assay. R&D Systems.
  • MTS Tetrazolium Assay Protocol. Creative Bioarray.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Tox21.
  • Apoptosis Protocols. Thermo Fisher Scientific - ES.
  • SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. PMC.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022, August 17). MDPI.
  • Proliferation MTT/MTS assay. (2016, May 22). StarrLab.
  • Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. (2016, December 13). Oncotarget.
  • Caspase-Glo® 3/7 Assay. Promega Corporation.
  • SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma. (2015, October 16). PMC.
  • RealTime-Glo™ MT Cell Viability Assay. Promega.
  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega.
  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2021, June 11). ResearchGate.
  • Caspase-Glo 3/7 Assay. Reaction Biology.
  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (2025, April 12). MDPI.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025, May 14). Journal of Medicinal Chemistry - ACS Publications.
  • RealTime-Glo™ MT Cell Viability Assay Technical Manual. Promega.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers.
  • RealTime-Glo MT Cell Viability Assay Guide. Scribd.
  • Kinase Inhibitors and Cell Viability Assay. ResearchGate.
  • The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. (2022, August 4). Promega.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. PMC.

Sources

Method

Formulation strategies for Imidazo[1,2-b]pyridazine-3,6-diamine drug delivery

An In-Depth Guide to Formulation Strategies for Imidazo[1,2-b]pyridazine-3,6-diamine Drug Delivery Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Formulation Strategies for Imidazo[1,2-b]pyridazine-3,6-diamine Drug Delivery

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with therapeutic potential in oncology and inflammatory diseases. Derivatives such as Imidazo[1,2-b]pyridazine-3,6-diamine are of significant interest; however, like many heterocyclic compounds developed through modern discovery techniques, they often exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive overview of formulation strategies designed to overcome these challenges. We will detail the critical pre-formulation analyses, guide the selection of appropriate nanocarrier systems, and provide step-by-step protocols for the development and characterization of both lipid-based and polymeric nanoparticle formulations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the delivery of this promising class of molecules.

Section 1: Critical Pre-Formulation Analysis

A thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API), Imidazo[1,2-b]pyridazine-3,6-diamine, is the cornerstone of rational formulation design.[1] These initial data dictate the selection of excipients and the manufacturing process.

1.1. Rationale for Pre-Formulation Studies Understanding the inherent properties of the API allows for an informed approach to formulation, mitigating risks of instability, poor efficacy, and manufacturing failures. For instance, the API's solubility will determine if solubilization techniques are necessary, while its solid-state properties influence dissolution rates and stability.

1.2. Key Physicochemical Parameters The following table outlines the essential parameters to be evaluated for Imidazo[1,2-b]pyridazine-3,6-diamine.

ParameterExperimental Method(s)Significance for Formulation Design
Aqueous Solubility Shake-flask method in buffers (pH 1.2, 4.5, 6.8, 7.4)Determines the need for solubility enhancement. Poor solubility (<100 µg/mL) is a primary driver for advanced formulations like nanoparticles.[3]
LogP (Octanol-Water Partition Coefficient) Shake-flask or HPLC methodIndicates the lipophilicity of the drug. A high LogP (>3) suggests good potential for encapsulation in lipid-based carriers.[1]
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature of the API. Amorphous forms are often more soluble but less stable than their crystalline counterparts.[1]
Molecular Weight Mass SpectrometryBasic property required for all concentration and loading calculations. The parent imidazo[1,2-b]pyridazine has a molecular weight of 119.13 g/mol .[4][5]
Chemical Stability Forced degradation studies (acid, base, oxidation, light, heat)Determines susceptibility to degradation, informing the choice of protective carriers and manufacturing conditions (e.g., need for light protection or inert atmosphere).

Section 2: Selection of an Enabling Formulation Strategy

Based on the pre-formulation data, which will likely indicate that Imidazo[1,2-b]pyridazine-3,6-diamine is a poorly water-soluble compound, nanotechnology-based approaches are highly recommended.[6] These systems enhance bioavailability by increasing the surface area for dissolution and can be designed for controlled or targeted drug release.[7] The two primary candidates are liposomal and polymeric nanoparticle formulations.

2.1. Causality of Formulation Choice

  • Lipid-Based Formulations (Liposomes): These are an excellent choice for compounds with moderate to high lipophilicity. Liposomes are biocompatible vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic drugs within the lipid bilayer and hydrophilic drugs in the aqueous core.[8][9] They have a proven clinical track record for improving the therapeutic index of encapsulated drugs.

  • Polymeric Nanoparticles: This strategy offers exceptional versatility. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate drugs within a solid matrix, providing robust protection and sustained release.[10][11] The polymer's properties and the nanoparticle's size can be tuned to control the drug release profile.[12]

The following decision tree provides a simplified guide for selecting an appropriate formulation path.

G Start Start: API Properties Solubility Aqueous Solubility? Start->Solubility HighSol Conventional Formulation (e.g., Aqueous Solution) Solubility->HighSol > 1 mg/mL LowSol Advanced Formulation Required Solubility->LowSol < 1 mg/mL LogP LogP Value? HighLogP Liposomal Formulation LogP->HighLogP > 2 LowModLogP Polymeric Nanoparticle Formulation LogP->LowModLogP < 2 LowSol->LogP Characterize Characterize & Evaluate HighLogP->Characterize LowModLogP->Characterize

Caption: Formulation strategy decision tree.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing nanoparticle formulations of Imidazo[1,2-b]pyridazine-3,6-diamine.

Protocol 3.1: Liposome Formulation via Thin-Film Hydration

Rationale: This method is a robust and widely used technique for preparing liposomes. It involves dissolving lipids and the hydrophobic drug in an organic solvent, which is then evaporated to create a thin lipid film. Subsequent hydration of this film with an aqueous buffer self-assembles the lipids into vesicles, passively encapsulating the drug.[9]

Materials:

  • Imidazo[1,2-b]pyridazine-3,6-diamine (API)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform and Methanol (e.g., 2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid & Drug Dissolution: Accurately weigh DPPC, Cholesterol, and DSPE-PEG(2000) (e.g., in a 55:40:5 molar ratio) and the API. Dissolve all components in the chloroform/methanol solvent system in a round-bottom flask. The amount of API should be chosen to achieve a target drug-to-lipid ratio (e.g., 1:10 w/w).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, e.g., 45-50°C) under reduced pressure to slowly evaporate the organic solvent. A thin, uniform lipid-drug film will form on the flask's inner surface.

  • Vacuum Drying: Continue to apply vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the pre-warmed (e.g., 45-50°C) PBS buffer to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the suspension using a bath sonicator for 15-30 minutes. Maintain the temperature above the lipid transition temperature.

  • Size Reduction (Extrusion): For a more uniform size distribution, pass the liposome suspension through an extruder equipped with stacked polycarbonate membranes of a defined pore size (e.g., 100 nm). Extrude the suspension 10-20 times to obtain small unilamellar vesicles (SUVs).

  • Purification: Remove any unencapsulated drug by dialyzing the liposome suspension against fresh PBS buffer or using size exclusion chromatography.

  • Sterilization & Storage: Sterilize the final formulation by passing it through a 0.22 µm syringe filter. Store at 4°C.

Protocol 3.2: Polymeric Nanoparticle Formulation via Nanoprecipitation

Rationale: Nanoprecipitation, or solvent displacement, is a simple and reproducible method for fabricating polymeric nanoparticles from pre-formed polymers.[13] It is particularly suited for encapsulating poorly water-soluble drugs. The mechanism involves dissolving the polymer and drug in a water-miscible solvent and then adding this solution to an aqueous non-solvent, causing the polymer to precipitate and form nanoparticles, entrapping the drug.

Materials:

  • Imidazo[1,2-b]pyridazine-3,6-diamine (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50 or 75:25)

  • Acetone (or other suitable water-miscible organic solvent)

  • Polyvinyl Alcohol (PVA) or Poloxamer 188 (as a stabilizer)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and the API (e.g., 5 mg) in acetone (e.g., 5 mL). Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 10 mL) containing a stabilizer, such as 1% w/v PVA. Stir this solution vigorously on a magnetic stirrer.

  • Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), inject the organic phase into the stirring aqueous phase. A colloidal suspension of nanoparticles will form instantly as the acetone diffuses into the water and the polymer precipitates.

  • Solvent Evaporation: Continue stirring the suspension in a fume hood for 4-6 hours (or overnight) to allow for the complete evaporation of the organic solvent (acetone).

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). Discard the supernatant, which contains the unencapsulated drug and excess stabilizer.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any remaining impurities.

  • Resuspension & Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Section 4: Formulation Characterization and Quality Control

Characterizing the formulation is a mandatory step to ensure reproducibility, stability, and predictable in vivo performance.[14][15] It validates the manufacturing process and establishes critical quality attributes.

G Formulation Nanoparticle Formulation Purification Purification (Dialysis / Centrifugation) Formulation->Purification SizeZeta Particle Size & Zeta Potential (DLS) Purification->SizeZeta Morphology Morphology & Structure (TEM / AFM) Purification->Morphology EE_DL Encapsulation Efficiency & Drug Loading Purification->EE_DL Stability Stability Studies SizeZeta->Stability Morphology->Stability Release In Vitro Drug Release (Dialysis Method) EE_DL->Release BioEval In Vitro Biological Evaluation Release->BioEval Stability->BioEval

Caption: Nanoparticle characterization workflow.

4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Rationale: Particle size influences the biological fate of nanoparticles, including circulation time and tumor accumulation (for cancer applications). A PDI < 0.3 indicates a relatively monodisperse population. Zeta potential measures surface charge and predicts the physical stability of the colloidal suspension (a value of ±30 mV is generally considered stable).

4.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Quantify the amount of drug encapsulated within a known amount of formulation. This requires separating the formulated nanoparticles from the unencapsulated free drug. The drug concentration is then measured using a suitable analytical technique (e.g., HPLC-UV).

  • Rationale: These parameters determine the drug payload of the carrier and are critical for dose calculations.

  • Calculations:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100

4.3. In Vitro Drug Release

  • Protocol: Dialysis Bag Method

    • Place a known amount of the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.[14]

    • Submerge the sealed bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to ensure sink conditions) at 37°C with constant stirring.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the drug concentration in the collected samples using HPLC-UV.

    • Plot the cumulative percentage of drug released versus time.

  • Rationale: This assay provides crucial information on the drug release kinetics (e.g., burst release vs. sustained release), which predicts how the drug will become available at the site of action.[16][17]

Section 5: In Vitro Biological Evaluation

Before advancing to more complex studies, it is essential to assess the biological activity and potential toxicity of the formulation in a cellular context.

Protocol 5.1: Cellular Viability/Cytotoxicity Assay (MTT Assay)

Rationale: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a surrogate for cell viability and proliferation.[18] It is used to determine the cytotoxic potential of the drug formulation compared to the free drug, ensuring that the nanocarrier itself is not overly toxic.[19][20]

Materials:

  • Target cell line (e.g., a cancer cell line relevant to the drug's proposed mechanism)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Imidazo[1,2-b]pyridazine-3,6-diamine (free drug)

  • Drug-loaded nanoparticle formulation

  • "Empty" nanoparticle formulation (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the free drug, the drug-loaded nanoparticles, and the empty nanoparticles in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for the free drug and the formulated drug.

Conclusion

The successful delivery of promising but challenging molecules like Imidazo[1,2-b]pyridazine-3,6-diamine hinges on the rational application of advanced formulation strategies. By conducting thorough pre-formulation analysis and selecting an appropriate nanocarrier system, such as liposomes or polymeric nanoparticles, it is possible to overcome solubility limitations and enhance the therapeutic potential of the drug. The protocols and characterization techniques detailed in this guide provide a robust framework for developing, validating, and evaluating these delivery systems, paving the way for further preclinical and clinical investigation.

References

  • World Pharma Today. (2025, October 17).
  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Drug Discovery Online. (2023, December 18).
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • J-Stage.
  • MDPI. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects.
  • HTD Biosystems. Liposomal Drug Delivery Systems.
  • PubMed. (2024). Characterization of Drug Delivery Systems by Transmission Electron Microscopy.
  • ResearchGate. Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems.
  • IEEE Xplore.
  • PubMed. A cellular viability assay to monitor drug toxicity.
  • PMC.
  • SPIE Digital Library. (2015, January 8).
  • Da-Ta Biotech. (2024, April 8).
  • Abcam. Cell viability assays.
  • Creative Biolabs.
  • Fujifilm Pharma. Liposomes.
  • Bentham Science Publishers. (2005, August 1). Development and Characterization of Drug Delivery Systems for Targeting Mammalian Cells and Tissues: A Review.
  • Labclinics. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity.
  • PMC. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives.
  • MDPI. (2025, March 21).
  • PMC.
  • US Pharmacopeia. (2018, November 9).
  • Danaher Life Sciences.
  • ResearchGate. (2020, October 15).
  • Teledyne Labs. In Vitro Release Testing (IVRT).
  • Springer. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms.
  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • PubMed. (2022, October 15). In vitro release test (IVRT)
  • Dissolution Technologies. Development and Validation of In Vitro Release Tests for Semisolid Dosage Forms—Case Study.
  • Sigma-Aldrich. imidazo[1,2-b]pyridazine.
  • RSC Publishing. (2023, November 28). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • PubChem - NIH. Imidazo(1,2-b)pyridazine.
  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubMed. (2011, August 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models.
  • Wikipedia. Imidazopyridazine.

Sources

Application

Isotope labeling techniques for Imidazo[1,2-b]pyridazine-3,6-diamine

Application Note: Advanced Isotope Labeling Strategies for Imidazo[1,2-b]pyridazine-3,6-diamine Derivatives Introduction & Mechanistic Rationale The imidazo[1,2-b]pyridazine-3,6-diamine scaffold is a highly privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Isotope Labeling Strategies for Imidazo[1,2-b]pyridazine-3,6-diamine Derivatives

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine-3,6-diamine scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its favorable physicochemical properties and specific hinge-binding capabilities, it serves as the core structure for numerous critical therapeutics, including Adaptor Associated Kinase 1 (AAK1) inhibitors, Janus Kinase (JAK) inhibitors, and pan-Trk inhibitors [1, 4]. Furthermore, its low non-specific binding profile has made it a prime candidate for positron emission tomography (PET) imaging agents targeting β-amyloid plaques [2].

To fully characterize the pharmacokinetic (PK), pharmacodynamic (PD), and biodistribution profiles of these derivatives, researchers must employ rigorous isotope labeling techniques. As a Senior Application Scientist, I have designed this protocol guide to detail the mechanistic causality and self-validating workflows required for incorporating stable ( 2 H) and radioactive ( 3 H, 18 F) isotopes into the imidazo[1,2-b]pyridazine core.

The choice of isotope dictates the analytical utility of the labeled compound:

  • Deuterium ( 2 H): Strategically placed on N -alkyl groups, deuterium leverages the kinetic isotope effect (KIE) to slow down cytochrome P450-mediated N -demethylation, improving metabolic stability without altering the pharmacological profile.

  • Tritium ( 3 H): Essential for high-specific-activity radioligand binding assays and quantitative whole-body autoradiography (QWBA).

  • Fluorine-18 ( 18 F): A short-lived positron emitter utilized for non-invasive in vivo PET imaging [3].

Quantitative Comparison of Labeling Modalities

To ensure the correct labeling strategy is selected for your specific drug development phase, consult the following quantitative summary of isotope properties relevant to the imidazo[1,2-b]pyridazine scaffold:

IsotopeHalf-LifeEmission TypePrimary ApplicationTarget Specific ActivityDetection / Validation Method
Deuterium ( 2 H) StableNoneMetabolic Stability (PK)N/A (Stable Isotope)LC-MS/MS (Mass Shift)
Carbon-14 ( 14 C) 5,730 Years β− (Weak)Mass Balance / Excretion50–100 mCi/mmolLiquid Scintillation Counting
Tritium ( 3 H) 12.3 Years β− (Weak)Receptor Binding / QWBA15–30 Ci/mmolRadio-HPLC / Autoradiography
Fluorine-18 ( 18 F) 109.7 Minutes β+ (Positron)In Vivo PET Imaging>1,000 Ci/mmolRadio-TLC / PET Scanner

Workflow Visualization: Isotope Selection Matrix

The following decision matrix illustrates the logical progression of isotope selection based on the drug development pipeline.

Workflow Core Imidazo[1,2-b]pyridazine-3,6-diamine Decision Target Application? Core->Decision PK Metabolic Stability (Preclinical PK) Decision->PK Stability Optimization Binding Receptor Binding & Autoradiography Decision->Binding High Specific Activity PET In Vivo PET Neuroimaging Decision->PET Short Half-Life Tracers Deuterium ²H-Labeling (CD3I Alkylation) PK->Deuterium Tritium ³H-Labeling (Pd/C Dehalogenation) Binding->Tritium Fluorine ¹⁸F-Labeling (Nucleophilic Fluorination) PET->Fluorine

Caption: Decision matrix for selecting isotope labeling strategies based on preclinical application.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Every critical step includes the mechanistic causality behind the reagent choice and the analytical checkpoint required to verify success.

Protocol A: Deuterium Labeling via Electrophilic N -Alkylation

Objective: Synthesize N,N -di(trideuteromethyl)imidazo[1,2-b]pyridazine-3,6-diamine to evaluate metabolic stability against N -dealkylation.

  • Preparation: Dissolve the imidazo[1,2-b]pyridazine-3,6-diamine precursor (1.0 eq) in strictly anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: Anhydrous conditions are mandatory. Trace moisture will competitively hydrolyze the expensive deuterated alkylating agent, drastically reducing the yield.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq) to the solution.

    • Causality: K2​CO3​ is selected as a mild, insoluble base to selectively deprotonate the exocyclic amines without causing degradation or ring-opening of the heterocyclic core.

  • Isotope Introduction: Cool the reaction to 0°C and add iodomethane- d3​ ( CD3​I , 2.2 eq) dropwise.

    • Causality: Low temperatures control the exothermic nature of the alkylation, preventing over-alkylation (e.g., the formation of unwanted quaternary ammonium salts).

  • Reaction & Self-Validation: Stir the mixture at room temperature for 4 hours. Monitor the reaction via LC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the parent mass peak transitions entirely to [M+6]+ . Any presence of [M+3]+ indicates incomplete di-alkylation, requiring further stirring.

  • Purification: Quench with ice water, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel flash chromatography.

Protocol B: Tritium Labeling via Catalytic Hydrogenolysis

Objective: Generate [ 3 H]-imidazo[1,2-b]pyridazine-3,6-diamine for Quantitative Whole-Body Autoradiography (QWBA).

  • Preparation: Load a halogenated precursor (e.g., 3-bromoimidazo[1,2-b]pyridazine-6-amine, 1.0 eq) and 10% Palladium on Carbon (Pd/C, 0.1 eq Pd) into a specialized tritiation manifold flask.

  • Solvent & Scavenger Addition: Add anhydrous ethanol and triethylamine (2.0 eq).

    • Causality: The bromine atom acts as a highly reactive leaving group for oxidative addition by Pd. Triethylamine is critical as an acid scavenger; it neutralizes the 3 HBr byproduct generated during the reaction. Without this base, the acidic environment would poison the palladium catalyst and halt the catalytic cycle.

  • Tritiation: Evacuate the flask and introduce carrier-free tritium gas ( 3 H 2​ , 10 Ci). Stir vigorously for 2 hours.

    • Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, ensuring efficient mass transfer of the tritium gas to the catalyst surface.

  • Labile Tritium Exchange: Evaporate the reaction solvent, resuspend the crude mixture in methanol, and evaporate repeatedly (3x).

    • Causality: This step exchanges out any labile tritium atoms that may have temporarily bound to the amine nitrogens with protium ( 1 H) from the methanol, ensuring the final radiolabel is covalently and stably bound to the carbon ring.

  • Purification & Self-Validation: Purify the product via preparative HPLC.

    • Validation Checkpoint: Co-inject the purified radiotracer with a cold (unlabeled) reference standard on an analytical radio-HPLC. Perfect co-elution of the UV peak (cold standard) and the radiometric peak (tritiated product) validates the structural identity and confirms radiochemical purity (>99%).

Protocol C: Late-Stage Radiofluorination for PET Imaging

Objective: Synthesize an 18 F-labeled imidazo[1,2-b]pyridazine derivative for in vivo neuroimaging [3].

  • Isotope Processing: Elute[ 18 F]fluoride from a QMA anion-exchange cartridge into a reaction vial using a solution of Kryptofix 2.22 (K2.22) and K2​CO3​ in Acetonitrile/Water.

    • Causality: K2.22 is a cryptand that strongly sequesters the potassium counter-ion. This leaves the [ 18 F]fluoride ion "naked" and highly nucleophilic in organic solvents.

  • Azeotropic Drying: Evaporate the solvent under a stream of Helium gas at 95°C, adding anhydrous acetonitrile repeatedly until completely dry.

    • Causality: Trace water heavily hydrates the fluoride ion via hydrogen bonding, completely destroying its nucleophilicity. Strict azeotropic drying is the most critical step for a successful radiochemical yield.

  • Radiolabeling: Add the tosylate-precursor of the imidazo[1,2-b]pyridazine derivative (dissolved in anhydrous DMSO) to the dried [ 18 F]fluoride. Heat at 110°C for 10 minutes.

  • Quenching & Self-Validation: Quench the reaction with HPLC mobile phase.

    • Validation Checkpoint: Analyze an aliquot via radio-TLC and radio-HPLC to calculate the radiochemical yield (RCY) and confirm specific activity. The tracer must meet a >95% radiochemical purity threshold before formulation for in vivo injection.

References

  • Title: IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE (WO2015035167A1)
  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes Source: RSC Publishing (MedChemComm) URL: [Link]

  • Title: Imidazo [1,2-b] pyridazine and imidazo [4,5-b] pyridine derivatives as jak inhibitors (WO2012069202A1)
Method

Application Note: Imidazo[1,2-b]pyridazine-3,6-diamine as a Privileged Scaffold for Targeted Oncology Therapeutics

Executive Summary In the landscape of modern oncology drug discovery, the identification of versatile, highly tunable molecular building blocks is critical for developing selective kinase inhibitors. Imidazo[1,2-b]pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug discovery, the identification of versatile, highly tunable molecular building blocks is critical for developing selective kinase inhibitors. Imidazo[1,2-b]pyridazine-3,6-diamine (CAS: 166176-50-7) has emerged as a highly privileged bicyclic heteroaromatic scaffold[1]. Rather than acting as a standalone therapeutic, this diamine-functionalized core provides a structural foundation that mimics the adenine ring of ATP. By leveraging the unique hydrogen-bonding profile of the imidazo[1,2-b]pyridazine core and the synthetic versatility of the C3 and C6 amino handles, drug development professionals can rationally design inhibitors that overcome clinical resistance mutations, enhance metabolic stability, and achieve exquisite kinome selectivity[2].

Mechanistic Rationale: The Hinge-Binding Paradigm

The success of the imidazo[1,2-b]pyridazine scaffold in oncology is rooted in its highly specific interaction with the kinase orthosteric ATP-binding pocket.

  • Atypical Hydrogen Bonding: Traditional kinase inhibitors (like quinazolines) form multiple hydrogen bonds with the kinase hinge region. In contrast, the imidazo[1,2-b]pyridazine core typically forms a single, highly conserved hydrogen bond via the nitrogen atom at the ring fusion (or adjacent nitrogen)[3]. This unique property makes it an ideal scaffold for targeting kinases with atypical hinge architectures—such as PIM-1, which possesses a structurally restrictive proline (Pro123) at the hinge that prevents multi-hydrogen bond formation[3][4].

  • Vectorial Derivatization (Causality of the 3,6-diamine handles): The C3 and C6 positions project into distinct microenvironments of the kinase domain.

    • C3 Position: Directs substituents into the hydrophobic back pocket or towards the gatekeeper residue. Arylation or macrocyclization at C3 is routinely used to bypass steric clashes caused by clinical gatekeeper mutations (e.g., FGFR V555L)[5][6].

    • C6 Position: Projects outward toward the solvent-exposed cleft. Functionalizing the C6 amine with morpholine or piperazine moieties dramatically improves aqueous solubility, enhances metabolic stability, and can engage in secondary hydrogen bonding with the solvent front[2][7].

Key Oncology Targets and Therapeutic Applications

A. TAK1 Inhibition in Multiple Myeloma

Transforming growth factor-β-activated kinase 1 (TAK1) is constitutively upregulated in multiple myeloma (MM), driving tumor proliferation and bone destruction[7]. Researchers have utilized the imidazo[1,2-b]pyridazine scaffold to develop potent TAK1 inhibitors. By substituting the C6 position with a morpholine ring and the C3 position with specific aryl groups, lead compounds (e.g., Compound 26) achieved an IC₅₀ of 55 nM against TAK1, significantly outperforming the standard inhibitor Takinib[7][8].

B. PIM Kinases in Hematological Malignancies

PIM kinases (PIM-1, -2, -3) are oncogenic serine/threonine kinases implicated in leukemias and prostate cancer[9][10]. Because PIM-1 lacks a second hydrogen bond donor in its hinge region, the imidazo[1,2-b]pyridazine core perfectly complements this active site. Temperature shift assays and X-ray crystallography have confirmed that derivatives of this scaffold bind with nanomolar affinity to PIM-1, inducing selective apoptosis in leukemic cell lines without cross-reacting with the broader kinome[3][11].

C. FGFR in Solid Tumors

Fibroblast Growth Factor Receptors (FGFR1-4) are frequently amplified or mutated in cholangiocarcinoma and urothelial cancers[5][12]. First-generation FGFR inhibitors often fail due to acquired gatekeeper mutations. By modifying the imidazo[1,2-b]pyridazine core with an N-methyl amide or integrating it into a macrocyclic structure, researchers have successfully developed inhibitors that retain sub-nanomolar potency against both wild-type FGFR and resistant gatekeeper mutants (e.g., FGFR3 V555L)[5][6].

Quantitative Data Summary

The table below synthesizes the biochemical and cellular efficacy of various imidazo[1,2-b]pyridazine derivatives across primary oncology targets, demonstrating the scaffold's broad utility.

Target KinaseDisease IndicationImidazo[1,2-b]pyridazine DerivativeBiochemical IC₅₀Cellular Efficacy (GI₅₀ / IC₅₀)Reference
TAK1 Multiple MyelomaCompound 26 (C6-Morpholine)55 nM30 nM (MPC-11 cells)[7][8]
PIM-1 LeukemiaK00152 / K00486< 10 nMSelective Ba/F3 Apoptosis[3]
FGFR3 (WT) CholangiocarcinomaCompound 4 (N-methyl amide)68 nM29 nM (Ba/F3 FGFR3)[5]
FGFR3 (V555L) Drug-Resistant CancerCompound 422 nMNot Determined[5]
BTK B-cell MalignanciesCompound 221.3 nMComplete tumor regression[13]

Visualizations of Mechanisms and Workflows

KinasePathway Ligand Oncogenic Ligands (e.g., FGF, IL-6) Receptor Receptor Tyrosine Kinases (e.g., FGFR, FLT3) Ligand->Receptor Intracellular Intracellular Kinases (TAK1, PIM-1, BTK) Receptor->Intracellular Transcription Transcription Factors (STAT3, NF-κB, c-Myc) Intracellular->Transcription Tumor Tumor Proliferation & Survival Transcription->Tumor Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->Receptor Inhibitor->Intracellular

Fig 1: Kinase signaling cascade targeted by imidazo[1,2-b]pyridazine derivatives in oncology.

AssayWorkflow Step1 Scaffold Selection Imidazo[1,2-b]pyridazine Step2 C3/C6 Derivatization (Diamine Functionalization) Step1->Step2 Step3 Biochemical Validation (TR-FRET / Z' > 0.5) Step2->Step3 Step4 Cellular Validation (Ba/F3 Isogenic Panel) Step3->Step4

Fig 2: Hit-to-lead workflow for developing imidazo[1,2-b]pyridazine-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data during the hit-to-lead optimization of imidazo[1,2-b]pyridazine derivatives, the following self-validating protocols must be employed.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because the delayed fluorescence measurement eliminates interference from auto-fluorescent library compounds, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 prevents non-specific binding of the hydrophobic imidazo[1,2-b]pyridazine derivatives to the microplate walls.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine derivative in 100% DMSO.

  • Dispensing: Transfer 100 nL of the compound into a 384-well low-volume proxiplate. Self-Validation Step: Ensure the final DMSO concentration in the assay remains ≤1% (v/v) to prevent solvent-induced denaturation of the kinase.

  • Kinase Addition: Add 5 µL of the target kinase (e.g., TAK1 or FGFR3) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate peptide mix. The ATP concentration should be set at the empirical Km​ for the specific kinase to accurately assess competitive inhibition.

  • Detection & Validation: After a 60-minute incubation, add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and ULight-tracer).

    • System Validation: Include a known reference inhibitor (e.g., Takinib for TAK1) in parallel. Calculate the Z'-factor for the plate using positive (no inhibitor) and negative (no enzyme) controls. Proceed with data analysis only if Z' > 0.5.

Protocol B: Target-Specific Cellular Validation (Ba/F3 Isogenic Panel)

Causality & Rationale: Biochemical potency does not guarantee cellular target engagement due to permeability or efflux issues. The Ba/F3 system is a self-validating cellular model: wild-type Ba/F3 cells depend on IL-3 for survival, whereas Ba/F3 cells transfected with an oncogenic kinase (e.g., mutant FGFR) become IL-3 independent.

Step-by-Step Methodology:

  • Cell Culture Preparation: Culture wild-type (WT) Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Culture the mutant-kinase-transfected Ba/F3 cells in the same media without IL-3.

  • Plating: Seed cells at a density of 5,000 cells/well in a 384-well white opaque tissue culture plate.

  • Compound Dosing: Treat the cells with the imidazo[1,2-b]pyridazine derivative using a 9-point concentration gradient (0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout: Add 10 µL of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Self-Validation & Interpretation:

    • True On-Target Effect: The compound induces dose-dependent cell death in the transfected cells (IL-3 independent) but shows no toxicity in the WT cells (IL-3 dependent) at the same concentrations.

    • Off-Target Cytotoxicity: If the compound kills the WT cells in the presence of IL-3, the imidazo[1,2-b]pyridazine derivative is exhibiting broad cytotoxicity rather than specific kinase inhibition.

References

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (2023) URL: [Link]

  • Title: Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: Cancer Research (AACR) (2007) URL: [Link]

  • Title: Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3 Source: Journal of Medicinal Chemistry (ACS) (2022) URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (ACS) (2025) URL: [Link]

  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of Imidazo[1,2-b]pyridazine-3,6-diamine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) purification of Imidazo[1,2-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) purification of Imidazo[1,2-b]pyridazine-3,6-diamine. This polar, nitrogen-containing heterocyclic compound, a key scaffold in medicinal chemistry, presents unique purification challenges that require a rational, systematic approach to method development and troubleshooting.[1]

Section 1: Foundational Knowledge - Understanding the Analyte

A successful purification strategy begins with understanding the physicochemical properties of the target molecule.

Q1: What are the key properties of Imidazo[1,2-b]pyridazine-3,6-diamine that influence its behavior in HPLC?

A1: The structure of Imidazo[1,2-b]pyridazine-3,6-diamine is characterized by two key features that dictate its chromatographic behavior:

  • High Polarity: The presence of a diamine substitution and multiple nitrogen atoms within the fused ring system makes the molecule highly polar. In standard reversed-phase (RP-HPLC) chromatography, this leads to weak retention on non-polar stationary phases like C18.[2][3]

  • Basicity: The nitrogen atoms, particularly the exocyclic amines and the pyridine-type nitrogens in the ring system, are basic.[4] This means the molecule's charge state is highly dependent on the mobile phase pH. Under acidic conditions, these sites become protonated, increasing polarity and water solubility but also creating potential for undesirable interactions with the column.

Q2: Why is a standard C18 reversed-phase column often problematic for this compound?

A2: Standard C18 columns can be problematic for two main reasons:

  • Poor Retention: Highly polar compounds like Imidazo[1,2-b]pyridazine-3,6-diamine have a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase. This can cause the compound to elute very early, often in or near the solvent front (void volume), resulting in poor separation from other polar impurities or salts.[2][5]

  • Peak Tailing: The silica backbone of most HPLC columns has residual acidic silanol groups (Si-OH). The basic nitrogen atoms on your compound can interact strongly with these silanols via secondary ionic interactions. This causes a portion of the analyte molecules to lag behind as they travel through the column, resulting in asymmetric, tailing peaks which reduce resolution and purification efficiency.[4][6]

Section 2: A Step-by-Step Protocol for Method Development

This section provides a systematic workflow for developing a robust purification method from the ground up. The causality behind each choice is explained to empower you to adapt the method to your specific needs.

Experimental Workflow: HPLC Method Development

MethodDevelopment cluster_prep Phase 1: System & Sample Preparation cluster_scout Phase 2: Initial Scouting cluster_optimize Phase 3: Optimization cluster_finalize Phase 4: Finalization A Select Column (Table 1) D Run Broad Scouting Gradient (e.g., 5-95% B in 15 min) A->D B Prepare Mobile Phase (Acidified ACN & H2O) B->D C Prepare Sample (Dissolve in DMSO or Mobile Phase A, Filter 0.45µm) C->D E Identify Target Peak (Mass Spec or UV Spectra) D->E Analyze Chromatogram F Refine Gradient Slope (Shallow gradient around target elution %) E->F Target Elutes at X% B G Optimize pH / Modifier (See Table 2 for peak shape) F->G Resolution Check H Assess Sample Load (Inject increasing amounts to check for overload) G->H Peak Shape Check I Finalize Preparative Method H->I Final Conditions Set J Run Purification & Fraction Collection I->J

Caption: A systematic workflow for HPLC method development.

Step 1: Column Selection

The choice of stationary phase is the most critical parameter. For a polar basic compound, a standard C18 is a poor starting point. Instead, select a column designed to retain polar analytes and minimize silanol interactions.

Column Type Mechanism & Rationale Advantages Considerations
Polar-Embedded A C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface. This allows the use of highly aqueous mobile phases without phase collapse and shields the analyte from residual silanols.[7]Excellent for polar compounds in 100% aqueous conditions. Good peak shape for bases.May have different selectivity compared to standard C18.
Polar-Endcapped A C18 phase where residual silanols are capped with a polar functional group instead of a non-polar one.Good peak shape for bases. Compatible with highly aqueous mobile phases.Selectivity can vary between manufacturers.
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, diol, amide) with a high organic mobile phase. Water acts as the strong eluting solvent.[2]Excellent retention for very polar compounds that are unretained in RP.Requires careful equilibration. Can be sensitive to water content in the sample and mobile phase.[2]

Recommendation: Start with a Polar-Embedded column. It offers a good balance of retention for polar compounds and excellent peak shape for bases, operating under familiar reversed-phase conditions.

Step 2: Mobile Phase Selection and pH Control

The mobile phase must serve two purposes: retaining and eluting the compound, and controlling its ionization state to ensure sharp, symmetrical peaks.

  • Organic Solvent (Phase B): Acetonitrile (ACN) is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and is often more compatible with UV detection at low wavelengths.

  • Aqueous Solvent (Phase A) & Modifier: Use HPLC-grade water with an acidic modifier. The modifier protonates the basic analyte, ensuring it is in a single, consistent charge state. It also protonates surface silanols, minimizing secondary interactions.[4]

Modifier Concentration Mechanism & Rationale Advantages Disadvantages
Formic Acid (FA) 0.1% (v/v)A volatile acid that provides a mobile phase pH of ~2.7. Effectively protonates the analyte and suppresses silanol activity.MS-compatible. Easily removed during solvent evaporation.May not be acidic enough to resolve all peak tailing issues.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)A strong ion-pairing agent and acid (pH ~2). It pairs with the protonated analyte, masking its charge and further improving peak shape.Can produce very sharp peaks.Not easily removed during evaporation (can form TFA salts with the product).[8] Suppresses ionization in MS.
Ammonium Formate/Acetate 10-20 mMA buffer that provides better pH control than a simple acid, especially useful for HILIC methods.[2]Excellent for method robustness and MS sensitivity.Non-volatile; requires an extra desalting step after purification.

Recommendation: Start with 0.1% Formic Acid in both water (A) and acetonitrile (B). It is effective, volatile, and MS-friendly. Only move to TFA if peak shape remains poor after other optimizations.

Step 3: Gradient Optimization
  • Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 95% ACN in 15 minutes) to determine the approximate organic solvent concentration at which your compound elutes.

  • Focused Gradient: Design a new, shallower gradient around the elution point. For example, if the compound eluted at 30% ACN in the scouting run, a new gradient of 20-40% ACN over 20 minutes will provide much better resolution.

Step 4: Sample Preparation

Proper sample preparation is crucial to prevent column blockage and distorted peaks.[9]

  • Dissolution: Dissolve the crude sample in a solvent compatible with the mobile phase. The ideal solvent is the initial mobile phase itself (e.g., 95:5 Water:ACN with 0.1% FA). If solubility is an issue, use a minimal amount of a stronger, water-miscible solvent like DMSO.

  • Filtration: Always filter your sample through a 0.45 µm syringe filter before injection to remove particulates that can clog the column frit and increase backpressure.[9]

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Troubleshooting Logic: Common HPLC Issues

Troubleshooting Start Problem Observed in Chromatogram P1 Poor Peak Shape? Start->P1 P2 Incorrect Retention Time? Start->P2 P3 System Issue? Start->P3 P1_1 Tailing Peak P1->P1_1 Yes P1_2 Splitting/Shoulder Peak P1->P1_2 Yes S_Tailing Solution: - Increase acid modifier (e.g., TFA) - Use base-deactivated column - Reduce sample load P1_1->S_Tailing S_Split Solution: - Check for column void/contamination - Ensure sample solvent matches mobile phase - Improve gradient resolution P1_2->S_Split P2_1 No/Low Retention P2->P2_1 Yes P2_2 Drifting RT P2->P2_2 Yes S_Retention Solution: - Use Polar-Embedded or HILIC column - Decrease initial % Organic - Check for leaks P2_1->S_Retention S_Drift Solution: - Ensure column is equilibrated - Degas mobile phase - Check pump performance P2_2->S_Drift P3_1 High Backpressure P3->P3_1 Yes P3_2 Low Recovery P3->P3_2 Yes S_Pressure Solution: - Filter sample/mobile phase - Flush system & column - Check for blockages P3_1->S_Pressure S_Recovery Solution: - Check compound stability at mobile phase pH - Ensure solubility throughout gradient - Use milder modifier (FA instead of TFA) P3_2->S_Recovery

Caption: A decision tree for troubleshooting common HPLC problems.

Q: My compound elutes in the void volume with no retention. What should I do?

A: This is a classic sign that the analyte is too polar for the current conditions.

  • Cause: Insufficient interaction between the polar analyte and the non-polar stationary phase.

  • Solutions:

    • Confirm Column Choice: Ensure you are using a polar-compatible column (e.g., Polar-Embedded).[7] A standard C18 will not work well.

    • Decrease Initial Organic Content: Lower the starting percentage of acetonitrile in your gradient. For polar-embedded phases, you can start with 0-5% ACN.

    • Switch to HILIC: If retention is still poor, HILIC is the next logical step. It is specifically designed for retaining very polar compounds.[2]

Q: My peak is tailing severely. How can I improve its shape?

A: Peak tailing is typically caused by secondary interactions with the column.

  • Cause: The basic amine groups on your compound are interacting with acidic residual silanol groups on the silica packing.[4][6]

  • Solutions:

    • Check Mobile Phase pH: Ensure you are using an acidic modifier like 0.1% formic acid. This protonates both your analyte and the silanols, minimizing ionic interactions.

    • Use a Stronger Modifier: If formic acid is insufficient, switch to 0.05% TFA. Its strong ion-pairing effect can significantly improve peak shape for stubborn bases.

    • Reduce Sample Load: Overloading the column can cause peak tailing. Try injecting half the amount to see if the peak shape improves.

    • Verify Column Health: Use a modern, high-quality, base-deactivated column. Older or lower-quality columns have more active silanols.

Q: I am seeing a split or shouldered peak for my compound. What does this mean?

A: This indicates that the band of analyte is being distorted as it enters or travels through the column.

  • Cause:

    • Column Contamination/Void: A blocked frit or a void at the head of the column can cause the sample band to split.

    • Sample Solvent Effect: If the sample is dissolved in a much stronger solvent (e.g., 100% DMSO) than the initial mobile phase, it can cause localized distortion and peak splitting.[10]

    • Co-eluting Impurity: What appears to be a split peak may actually be two closely eluting compounds.

  • Solutions:

    • Use a Guard Column: A guard column protects the analytical/preparative column from particulates and strongly adsorbed contaminants.[6]

    • Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible.

    • Optimize the Gradient: Slow down the gradient ramp rate (make it shallower) to see if the shoulder resolves into a separate peak.

Q: My recovery after purification is very low. Where did my compound go?

A: Low recovery suggests that the compound is being lost during the purification or workup process.

  • Cause:

    • On-Column Degradation: The compound may be unstable at the pH of the mobile phase.

    • Irreversible Adsorption: The compound may be binding irreversibly to active sites on the column.

    • Post-Collection Issues: If using TFA, the compound can form a stable salt that is difficult to handle or may degrade during solvent evaporation.[8]

    • Precipitation: The compound may be precipitating on the column as the organic concentration increases during the gradient.[8]

  • Solutions:

    • Check Stability: Inject a standard of the pure compound and let it sit in the autosampler in the mobile phase for several hours, injecting periodically to see if the peak area decreases.

    • Use a Milder Modifier: Avoid TFA if possible, especially if you are having trouble post-purification. Stick with formic acid.

    • Flush the Column: After the run, flush the column with a very strong solvent (like Isopropanol or even one with a different pH if the column allows) to see if the missing compound elutes.

    • Lower Sample Concentration: Reduce the concentration of the injected sample to avoid on-column precipitation.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose between preparative and semi-preparative HPLC?

A: The choice depends on the amount of material you need to purify. Semi-preparative columns (typically 10 mm ID) are suitable for purifying milligrams to tens of milligrams of material per injection. Full preparative columns (20-50 mm ID) are used for hundreds of milligrams to grams of material.

Q: My compound is not soluble in the aqueous initial mobile phase. What is the best way to inject it?

A: The best practice is to dissolve the sample in the weakest possible solvent that provides adequate solubility. If you must use a strong solvent like DMSO, keep the injection volume as small as possible to minimize peak distortion. A good rule of thumb is to inject no more than 1-2% of the column volume.

Q: Can I use a UV detector for fraction collection?

A: Yes, a UV detector is the most common way to trigger fraction collection. For Imidazo[1,2-b]pyridazine-3,6-diamine, which contains an aromatic system, you should monitor at a wavelength where it has strong absorbance, likely around 254 nm or its specific λmax. Always run a UV-Vis spectrum of your compound to determine the optimal wavelength.

Q: After collecting fractions containing acetonitrile and water, what is the best way to isolate my compound?

A: The most common method is to use a rotary evaporator (rotovap) to remove the acetonitrile. Afterward, the remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the final solid product. If you used a non-volatile buffer like ammonium acetate, an additional desalting step (e.g., solid-phase extraction or a quick liquid-liquid extraction) would be necessary before lyophilization.

References

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide.
  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Forum. (2007, June 21). loss of compound during HPLC purification.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Montes, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5327–5337.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.

Sources

Optimization

Technical Support Center: Reducing Off-Target Effects of Imidazo[1,2-b]pyridazine-3,6-diamine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]pyridazine-3,6-diamine inhibitors. This guide provides in-depth troubleshooting advice an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-b]pyridazine-3,6-diamine inhibitors. This guide provides in-depth troubleshooting advice and experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the accuracy and reliability of your research. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting enzymes like Haspin, Mps1, BTK, and TAK1.[1][2][3] However, as with most small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, achieving absolute specificity is a significant challenge.[4] Off-target activity can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[5][6] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding off-target effects.

Q1: What are the first signs that my Imidazo[1,2-b]pyridazine inhibitor might have significant off-target effects?

A: The initial clues often come from inconsistencies in your experimental results.[7] Key indicators include:

  • Unexpected Phenotypes: The cellular response you observe (e.g., changes in morphology, apoptosis, or cell cycle arrest) does not align with the known biological function of the intended target kinase.[7]

  • Discrepancy in Potency: The concentration of the inhibitor required to elicit the cellular phenotype is significantly different from its biochemical IC50 value against the purified target kinase.

  • Toxicity at Low Concentrations: The compound shows significant cytotoxicity at concentrations where it should, in theory, only be engaging its primary target.[8]

  • Inconsistent Results with Other Validation Methods: The phenotype observed with your inhibitor is not replicated when the target is knocked down or knocked out using genetic methods like siRNA or CRISPR.[8]

Q2: What is the fundamental difference between a biochemical kinase assay and a cell-based assay for determining selectivity?

A: The primary difference lies in the experimental environment.

  • Biochemical Assays are performed in vitro using purified, often recombinant, kinases and substrates.[9] These assays are excellent for determining direct inhibitory potency (e.g., IC50) and for large-scale screening against panels of kinases. However, they do not account for cellular factors.

  • Cellular Assays are conducted in a more physiologically relevant context using intact cells.[9] They provide a more holistic view by inherently accounting for compound permeability, potential for active transport by efflux pumps, metabolic stability, and competition with high intracellular concentrations of ATP.[9]

Q3: Why is my inhibitor much less potent in cells than in a biochemical assay?

A: This is a common and important observation. Several factors can contribute:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • High Intracellular ATP: Most kinase inhibitors are ATP-competitive. The concentration of ATP in biochemical assays is often set near the Km of the kinase for optimal sensitivity, but intracellular ATP levels are much higher (1-10 mM). This high concentration of the natural substrate (ATP) can outcompete the inhibitor, leading to a rightward shift in the dose-response curve (lower apparent potency).

  • Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein or ABCG2), which actively remove it from the cell, lowering its effective intracellular concentration.[10]

  • Protein Binding: The inhibitor may bind to other cellular proteins, reducing the free concentration available to engage the target kinase.

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.

Q4: How important is the choice of inhibitor concentration in my experiments?

A: It is absolutely critical. Using the lowest effective concentration is essential to minimize off-target effects.[8] It is recommended to perform a careful dose-response curve for your primary target in your specific cellular system to determine the EC50 (the concentration that gives half-maximal effect on the target).[8] Working at concentrations significantly above the EC50 (e.g., >10-fold) dramatically increases the likelihood of engaging lower-affinity off-target kinases.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic, question-driven approach to diagnosing and resolving issues related to off-target activity.

Issue 1: My cells exhibit a strong phenotype (e.g., apoptosis, cell cycle arrest) that is not consistent with the known function of the primary target kinase.

Question: How can I systematically determine if this unexpected phenotype is a true on-target effect or is caused by off-target inhibition?

cluster_0 Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Step1 Step 1: Confirm On-Target Engagement Is the inhibitor binding and inhibiting its primary target in the cell at the effective concentration? (e.g., CETSA, Phospho-Western Blot) Start->Step1 Step2 Step 2: Use Orthogonal Validation Does a structurally unrelated inhibitor of the same target reproduce the phenotype? Step1->Step2  Yes, Target is Engaged Step3 Step 3: Perform Genetic Validation Does siRNA/CRISPR knockdown/knockout of the target kinase replicate the phenotype? Step2->Step3  Yes, Phenotype is Reproduced Step4 Step 4: Identify Off-Targets If phenotype is not replicated, perform Kinome-wide selectivity profiling. Step2->Step4  No, Phenotype is NOT Reproduced Step3->Step4  No, Phenotype is NOT Replicated Conclusion1 Conclusion: Phenotype is likely ON-TARGET Step3->Conclusion1  Yes, Phenotype is Replicated Conclusion2 Conclusion: Phenotype is likely OFF-TARGET Step4->Conclusion2

Caption: A logical workflow for dissecting on-target vs. off-target effects.

Detailed Explanation of Troubleshooting Steps:

  • Confirm On-Target Engagement: Before investigating off-targets, you must first prove that your inhibitor is engaging its intended target in your cellular model at the concentrations used.[7]

    • Phospho-Substrate Western Blot: Measure the phosphorylation level of a known, direct downstream substrate of your target kinase. A dose-dependent decrease in phosphorylation indicates target inhibition.[8]

    • Cellular Thermal Shift Assay (CETSA): This powerful technique directly measures the binding of your inhibitor to its target protein in intact cells.[11][12] Ligand binding stabilizes the protein, leading to an increase in its melting temperature. This provides direct evidence of target engagement. See Protocol 2 for a detailed methodology.

  • Use a Structurally Unrelated Inhibitor: Obtain an inhibitor for the same target kinase but from a different chemical class.[8] These compounds will have different off-target profiles. If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect.[8] If it does not, the effect is likely specific to your original compound's off-target profile.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target kinase.[8] If genetic knockdown/knockout reproduces the phenotype observed with your inhibitor, this is strong evidence that the effect is mediated through the intended target.

  • Identify Potential Off-Targets: If the evidence points toward an off-target effect, the next step is to identify the responsible kinase(s). The most comprehensive way to do this is through Kinome-wide Selectivity Profiling .[13] This involves screening your compound against a large panel of purified kinases (often >400) to determine its inhibitory activity against each one.[14] This service is offered by several specialized contract research organizations (CROs).

Issue 2: My kinome profiling results show my inhibitor hits several other kinases with similar potency to my primary target.

Question: How do I interpret this data and what are my next steps to salvage this compound or project?

Answer: This "polypharmacology" is common. The key is to determine which of the off-target kinases is responsible for the observed cellular phenotype.

Data Interpretation:

First, organize your profiling data in a table to clearly visualize the selectivity. Calculate a Selectivity Score (S-score) or simply compare IC50 values.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Imidazo[1,2-b]pyridazine Inhibitor (Compound X)

Kinase TargetIC50 (nM)ClassificationPotential Role in Unexpected Phenotype?
Target Kinase A (On-Target) 15 On-Target Expected Mechanism
Off-Target Kinase B25Potent Off-TargetHigh (Similar potency to on-target)
Off-Target Kinase C80Potent Off-TargetMedium (Within 10-fold of on-target)
Off-Target Kinase D950Weak Off-TargetLow (Likely irrelevant at therapeutic dose)
Off-Target Kinase E>10,000InactiveNo

Next Steps:

  • Literature Review: Investigate the known functions of the most potent off-target kinases (e.g., Kinase B and C in the table). Does the known biology of these kinases align with the unexpected phenotype you are observing?

  • Selective Tool Compounds: Obtain highly selective inhibitors for your top off-target candidates (e.g., a selective inhibitor for Kinase B). Treat your cells with this compound. If it reproduces the unexpected phenotype, you have likely identified the culprit.

  • Genetic Knockdown: Use siRNA or CRISPR to individually knock down the top off-target kinases. If knocking down a specific off-target kinase prevents the unexpected phenotype from occurring when you treat with your original inhibitor, you have confirmed its involvement.

  • Structure-Activity Relationship (SAR) Analysis: If you are in a drug development program, this off-target information is invaluable for medicinal chemists. They can use computational modeling and SAR to design new analogs of your compound that avoid interacting with the off-target kinase's binding site while maintaining potency for the primary target.[15]

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol outlines a general method for determining the biochemical potency (IC50) of an inhibitor against a purified kinase. The ADP-Glo™ assay is a luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Imidazo[1,2-b]pyridazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (contains buffer salts, MgCl2, DTT, etc.)

  • ATP solution (at 2x the final desired concentration)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of your inhibitor. Start with a 1:3 dilution series in DMSO, then dilute this series into kinase buffer to achieve the final desired concentrations (e.g., 10 µM to 0.1 nM) with a consistent final DMSO concentration (e.g., <1%).

  • Assay Plate Setup:

    • Add 5 µL of diluted inhibitor or vehicle (DMSO in kinase buffer) to the appropriate wells of the assay plate.

    • Add 5 µL of a 2x kinase/substrate mixture (prepared in kinase buffer) to all wells.

    • Include "no-inhibitor" controls (vehicle only) for 100% activity and "no-kinase" controls for background signal.

  • Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 10 µL of 2x ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km for the kinase to ensure a sensitive measurement.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes (this may require optimization based on kinase activity).

  • Develop Luminescence Signal:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background (no-kinase control) from all wells. Normalize the data to the no-inhibitor control (100% activity). Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot

This protocol describes a method to confirm target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[11]

cluster_1 CETSA Experimental Workflow Step1 1. Cell Treatment Treat intact cells with inhibitor or vehicle (DMSO) Step2 2. Heating Heat cell suspensions to a range of temperatures (e.g., 40-65°C) Step1->Step2 Step3 3. Cell Lysis Lyse cells via freeze-thaw cycles Step2->Step3 Step4 4. Separation Centrifuge to separate soluble fraction (stabilized protein) from precipitated fraction Step3->Step4 Step5 5. Detection Analyze soluble fraction by Western Blot for the target protein Step4->Step5 Step6 6. Analysis Quantify bands and plot protein solubility vs. temperature Step5->Step6

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores have emerged as "privileged structures," forming the backbone of numerous therapeutic agents and clinical candidates. This guide provides an in-depth, comparative analysis of these two scaffolds, offering insights into their distinct chemical personalities, biological potential, and practical applications for researchers, scientists, and drug development professionals.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms within the six-membered ring fused to the imidazole moiety. The imidazo[1,2-a]pyridine scaffold features a pyridine ring, while the imidazo[1,2-b]pyridazine incorporates a pyridazine ring. This seemingly subtle change has profound implications for the electronic and steric properties of the molecules, influencing their interactions with biological targets and their overall drug-likeness.

The additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold generally leads to a more polar and less lipophilic character compared to its imidazo[1,2-a]pyridine counterpart.[1] This can be a distinct advantage in drug design, potentially improving aqueous solubility and reducing off-target hydrophobic interactions.[1] However, it can also present challenges in achieving cell permeability. Quantitative structure-activity relationship (QSAR) studies on imidazo[1,2-a]pyridine derivatives have highlighted the importance of hydrophobicity and charge distribution for their biological activity.[2][3][4]

PropertyImidazo[1,2-b]pyridazineImidazo[1,2-a]pyridine
Molecular Formula C₆H₅N₃C₇H₆N₂[5]
Molecular Weight 119.12 g/mol 118.14 g/mol [5]
Calculated LogP 0.31.8[5]
pKa Not readily available~4.7[6]
General Characteristics Generally more polar, less lipophilic, potential for improved aqueous solubility.[1]Generally more lipophilic, established "drug-like" space.[3][4]

Table 1: Comparison of Core Physicochemical Properties.

The Biological Arena: A Focus on Kinase Inhibition

Both scaffolds have demonstrated a remarkable versatility in targeting a wide array of biological entities, including enzymes, receptors, and ion channels.[7][8] However, their most prominent and successful application to date has been in the development of kinase inhibitors.

Imidazo[1,2-b]pyridazine: A Powerhouse in Oncology

The imidazo[1,2-b]pyridazine scaffold is arguably best known for its role in the development of potent and selective kinase inhibitors, particularly in the field of oncology.[8] A prime example is Ponatinib (Iclusig®) , a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases with the challenging T315I mutation.[9][10][11][12] The rigid, planar structure of the imidazo[1,2-b]pyridazine core provides an excellent platform for presenting substituents that can engage in specific interactions within the ATP-binding pocket of various kinases.

Beyond Bcr-Abl, this scaffold has been successfully employed to target a range of other kinases, including:

  • TYK2 (Tyrosine Kinase 2): Allosteric inhibitors targeting the pseudokinase domain (JH2) of TYK2 have been developed for the treatment of autoimmune and inflammatory diseases.[13]

  • PI3K/mTOR: Dual inhibitors of these key signaling proteins are being explored for their potential in treating pulmonary fibrosis.[14]

  • Mps1 (TTK): Potent and selective inhibitors of Mps1 kinase, a critical regulator of the spindle assembly checkpoint, have shown remarkable antiproliferative activity.[15]

Imidazo[1,2-a]pyridine: A Versatile Player with Diverse Therapeutic Reach

The imidazo[1,2-a]pyridine scaffold boasts a long and successful history in medicinal chemistry, with several marketed drugs to its name.[12] Zolpidem (Ambien®) , a widely prescribed hypnotic for the treatment of insomnia, is a classic example of a successful drug based on this scaffold.[16][17] In recent years, the focus has increasingly shifted towards its application in oncology and other therapeutic areas.

Derivatives of imidazo[1,2-a]pyridine have been developed as potent inhibitors of several key kinases, including:

  • PI3K/Akt/mTOR Pathway: Numerous studies have demonstrated the ability of imidazo[1,2-a]pyridine derivatives to inhibit this critical signaling pathway, which is frequently dysregulated in cancer.[18][19][20]

  • c-Met: Inhibitors of the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis, have been designed based on this scaffold.[3]

  • Various other kinases: This scaffold has also been utilized to develop inhibitors of a wide range of other kinases, demonstrating its broad applicability in drug discovery.[3]

In the Lab: Synthesis and Biological Evaluation

The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine offer a variety of established synthetic routes, allowing for the facile introduction of diverse substituents.

Experimental Protocol: Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

This protocol describes a common method for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines, often involving a condensation reaction followed by cross-coupling.[21][22]

Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.2 eq, 50% in water).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

  • To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of toluene and water (e.g., 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as sodium carbonate (2.0 eq).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (e.g., 100 °C) for 12-16 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature, and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-aryl-6-chloroimidazo[1,2-b]pyridazine.

Step 3: Nucleophilic Aromatic Substitution for C6-Functionalization

  • To a solution of the 3-aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent like DMF or dioxane, add the desired amine or alcohol nucleophile (1.5-2.0 eq) and a base such as potassium carbonate or DIPEA.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 8-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

G cluster_0 Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine 3-amino-6-chloropyridazine->6-chloroimidazo[1,2-b]pyridazine Condensation (Chloroacetaldehyde) 3-aryl-6-chloroimidazo[1,2-b]pyridazine 3-aryl-6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine->3-aryl-6-chloroimidazo[1,2-b]pyridazine Suzuki Coupling (Arylboronic acid, Pd catalyst) 3,6-disubstituted imidazo[1,2-b]pyridazine 3,6-disubstituted imidazo[1,2-b]pyridazine 3-aryl-6-chloroimidazo[1,2-b]pyridazine->3,6-disubstituted imidazo[1,2-b]pyridazine SNAr (Nucleophile)

Caption: Synthetic workflow for 3,6-disubstituted imidazo[1,2-b]pyridazines.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[4][23][24]

  • To a solution of 2-aminopyridine (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of an acid (e.g., scandium(III) triflate, 10 mol%).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the imine intermediate.

  • Add the isocyanide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

G cluster_1 Groebke-Blackburn-Bienaymé Reaction 2-aminopyridine 2-aminopyridine Imine Intermediate Imine Intermediate 2-aminopyridine->Imine Intermediate + Aldehyde Aldehyde Aldehyde Isocyanide Isocyanide 3-aminoimidazo[1,2-a]pyridine 3-aminoimidazo[1,2-a]pyridine Imine Intermediate->3-aminoimidazo[1,2-a]pyridine + Isocyanide

Caption: Key components of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.[2][25]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the kinase's substrate in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer. The final ATP concentration in the assay should ideally be at or near the Km value for the specific kinase.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase buffer to the desired final concentrations.

  • Assay Procedure:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (for control wells).

    • Add the kinase solution (e.g., 2.5 µL) to all wells and incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL).

    • Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

    • Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ Reagent). This reagent will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40-60 minutes at room temperature.

    • Add a second detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing light.

    • Incubate for another 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Therapeutic Landscape and Future Perspectives

The clinical and commercial success of drugs derived from both scaffolds underscores their therapeutic relevance.

Marketed Drugs and Clinical Candidates:

ScaffoldMarketed DrugsSelected Clinical Candidates
Imidazo[1,2-b]pyridazine Ponatinib (Iclusig®)[9][10][11][12]TM471-1 (BTK inhibitor)[9][26]
Imidazo[1,2-a]pyridine Zolpidem (Ambien®), Alpidem, Saripidem, Necopidem[3][12][20]Various kinase inhibitors in preclinical and early clinical development[3][18][19][20]

Table 2: Examples of Marketed Drugs and Clinical Candidates.

The future of drug discovery with these scaffolds remains bright. For imidazo[1,2-b]pyridazines, the focus will likely continue to be on developing highly selective kinase inhibitors for oncology and inflammatory diseases. The ability to fine-tune the physicochemical properties by modifying the substitution pattern will be key to improving drug-like properties and reducing off-target toxicities.

For imidazo[1,2-a]pyridines, the challenge and opportunity lie in exploring new biological targets beyond the traditional CNS applications and kinase inhibition. The scaffold's versatility suggests that it could be adapted to modulate a wide range of other protein families.

Signaling Pathway Modulation:

A deep understanding of the signaling pathways modulated by these scaffolds is crucial for rational drug design and for predicting potential on- and off-target effects.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors->PI3K inhibit Imidazo[1,2-a]pyridine Inhibitors->mTOR inhibit

Caption: Imidazo[1,2-a]pyridines often target the PI3K/Akt/mTOR pathway.[19][26][27][28][29]

G cluster_3 TYK2/JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2/JAK TYK2/JAK Receptor->TYK2/JAK STAT STAT TYK2/JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Imidazo[1,2-b]pyridazine Inhibitors Imidazo[1,2-b]pyridazine Inhibitors TYK2 TYK2 Imidazo[1,2-b]pyridazine Inhibitors->TYK2 inhibit

Sources

Comparative

Comparative Efficacy of Imidazo[1,2-b]pyridazine-3,6-diamine Kinase Inhibitors: A Comprehensive Guide for Drug Development

As a Senior Application Scientist specializing in small-molecule kinase inhibitors, I frequently evaluate novel heterocyclic scaffolds for their potential to overcome clinical resistance and off-target toxicity. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in small-molecule kinase inhibitors, I frequently evaluate novel heterocyclic scaffolds for their potential to overcome clinical resistance and off-target toxicity. Among the most promising privileged structures in modern medicinal chemistry is the imidazo[1,2-b]pyridazine core. Specifically, the 3,6-diamine substitution pattern has emerged as a superior pharmacophore, demonstrating exceptional hinge-binding geometry and solvent-channel solubility.

This guide objectively compares the efficacy of imidazo[1,2-b]pyridazine-3,6-diamine derivatives against legacy scaffolds (such as purines and pyrazolo-pyrimidines) and provides self-validating experimental workflows for evaluating these compounds in preclinical drug development.

Target Landscape & Comparative Efficacy

The imidazo[1,2-b]pyridazine-3,6-diamine scaffold has been successfully deployed against multiple high-value oncology and infectious disease targets. By executing a "scaffold hopping" strategy from traditional trisubstituted purines, researchers have engineered highly selective inhibitors for FLT3-ITD (Acute Myeloid Leukemia), Mps1/TTK (solid tumors), and CLK/DYRK kinases (1)[1].

Scaffold Comparison: Why Imidazo[1,2-b]pyridazines Outperform Alternatives

When benchmarked against alternative heterocyclic cores, the imidazo[1,2-b]pyridazine-3,6-diamine class consistently demonstrates superior biochemical-to-cellular translation (the "cellular shift"):

  • Versus Trisubstituted Purines : While purines are effective baseline FLT3 inhibitors, they often suffer from poor selectivity (frequently hitting off-target CDKs). Imidazo[1,2-b]pyridazines resolve this by altering the hydrogen-bond donor/acceptor angles at the hinge region[1].

  • Versus Imidazo[1,2-a]pyrazines : In Mps1 (TTK) kinase programs, shifting from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine retained biochemical potency but drastically improved antiproliferative activity in A549 lung cancer cells (IC₅₀ dropping to the low nanomolar range) (2)[2].

  • Versus Pyrido[4,3-d]pyrimidines : Attempts to use pyrido[4,3-d]pyrimidines for FLT3-ITD inhibition yielded inactive compounds (>1000 nM), proving that the specific nitrogen placement in the imidazo[1,2-b]pyridazine core is critical for target engagement[1].

Quantitative Efficacy Summary
Scaffold CoreTarget KinaseLead CompoundBiochemical IC₅₀Cellular EfficacyPharmacological Advantage
Imidazo[1,2-b]pyridazine-3,6-diamine FLT3-ITD / D835YCompound 34f4 nM / 1 nM7 nM (MV4-11 cells)High potency against ITD mutations; excellent aqueous solubility via C6 diamine[3].
Imidazo[1,2-b]pyridazine-3,6-diamine Mps1 (TTK)Compound 27f0.70 nM6.0 nM (A549 cells)Superior cellular shift; orally bioavailable[2].
Imidazo[1,2-b]pyridazine-3,6-disubstituted CLK1 / DYRK1ACompound 20a82 nM / 50 nM>10 μM (Toxicity)High selectivity for parasitic vs. host kinases (4)[4].
Trisubstituted Purines FLT3-ITDLegacy Leads~10 - 50 nMModerateBaseline scaffold; limited novelty and off-target CDK issues[1].
Pyrido[4,3-d]pyrimidines FLT3-ITDFailed Leads>1000 nMInactivePoor hinge-binding geometry in the ATP pocket[1].

Mechanistic Pathway Analysis & SAR Causality

The success of the 3,6-diamine substitution is not coincidental; it is rooted in strict structural activity relationship (SAR) principles.

  • The C3 Position : The amine at the C3 position typically projects into the hydrophobic pocket adjacent to the gatekeeper residue, dictating kinase selectivity.

  • The C6 Position : The addition of a bulky diamine (such as a trans-1,4-diaminocyclohexyl group) at the C6 position extends outward into the solvent-exposed channel. This drastically improves the compound's pharmacokinetic profile and cellular permeability without disrupting the critical hydrogen bonds formed by the core nitrogens at the ATP-binding hinge region[3].

Pathway cluster_FLT3 AML Pathway cluster_Mps1 Solid Tumor Pathway Inhibitor Imidazo[1,2-b]pyridazine 3,6-diamine Core FLT3 FLT3-ITD Kinase Inhibitor->FLT3 Potent Inhibition Mps1 Mps1 (TTK) Kinase Inhibitor->Mps1 Potent Inhibition STAT5 STAT5 Activation FLT3->STAT5 Phosphorylates Apoptosis Apoptosis / Cell Death FLT3->Apoptosis Blockade Induces Leukemia Leukemic Proliferation STAT5->Leukemia Drives SAC Spindle Assembly Checkpoint Mps1->SAC Regulates Mps1->Apoptosis Blockade Induces Tumor Tumor Cell Survival SAC->Tumor Maintains

Dual-target inhibition mechanisms of imidazo[1,2-b]pyridazine-3,6-diamine derivatives.

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors must follow a self-validating system. Below are the optimized, step-by-step methodologies for characterizing imidazo[1,2-b]pyridazine-3,6-diamine inhibitors.

Protocol A: Recombinant Kinase Inhibition (ADP-Glo Assay)

Causality Check: We utilize the ADP-Glo format because it allows us to run the assay at the exact Km​ of ATP for each specific kinase mutant (e.g., FLT3-ITD vs. FLT3-D835Y). Running at Km​ ensures that the derived IC₅₀ values accurately reflect competitive inhibition at the hinge region.

  • Preparation : Dispense 5 μL of recombinant kinase (e.g., FLT3-ITD) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into a 384-well white microplate.

  • Compound Addition : Add 100 nL of the 3,6-diamine inhibitor (10-point, 3-fold serial dilution in 100% DMSO) using an acoustic liquid handler. Include Quizartinib as a positive control and DMSO as a negative control.

  • Reaction Initiation : Add 5 μL of ATP/Substrate mix (ATP concentration set to the empirically determined Km​ ). Incubate for 60 minutes at room temperature.

  • Detection : Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Validation : Read luminescence. Calculate IC₅₀ using a 4-parameter logistic curve fit. Self-Validation : The assay is only considered valid if the Z'-factor is > 0.6.

Protocol B: Cellular Target Engagement (Western Blot for p-STAT5)

Causality Check: To prove that the antiproliferative effect is directly caused by target kinase inhibition (and not general cytotoxicity), we measure downstream biomarker phosphorylation (e.g., p-STAT5 for FLT3) after a very short incubation period. A 2-hour window is chosen to capture direct signaling blockade before the onset of apoptosis artifacts.

  • Cell Culture : Seed MV4-11 cells (FLT3-ITD positive) at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment : Treat cells with varying concentrations of the inhibitor (e.g., 1 nM to 100 nM) for exactly 2 hours at 37°C.

  • Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.

  • Blotting : Resolve 20 μg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT5 (Y694) and total STAT5.

  • Validation : Normalize the chemiluminescent p-STAT5 signal to total STAT5. A dose-dependent decrease in p-STAT5 confirms on-target cellular engagement.

Workflow Step1 1. Compound Prep (3,6-diamine library) Step2 2. ADP-Glo Assay (Recombinant Kinase) Step1->Step2 Screen Step3 3. CellTiter-Glo (MV4-11 / A549) Step2->Step3 IC50 < 10nM Step4 4. Western Blot (Target Engagement) Step3->Step4 GI50 < 50nM Step5 5. In Vivo Efficacy (Xenograft Models) Step4->Step5 Validated

Standardized screening workflow for evaluating imidazo[1,2-b]pyridazine-3,6-diamine inhibitors.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • Source: ResearchGate (European Journal of Medicinal Chemistry)

Sources

Validation

A Researcher's Guide to Ensuring Reproducibility in Biological Assays of Imidazo[1,2-b]pyridazine-3,6-diamine Analogs

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3][4][5] Compounds bearing this core, p...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3][4][5] Compounds bearing this core, particularly 3,6-diamine substituted analogs, have shown potent activity against a range of protein kinases, including MET, DYRK, and TAK1, which are implicated in various cancers and inflammatory diseases.[3][4][6][7] However, the path from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being the reproducibility of preclinical biological data.[8] This guide provides an in-depth comparison of common biological assays used to characterize Imidazo[1,2-b]pyridazine-3,6-diamine derivatives, with a focus on the critical parameters and experimental choices that underpin robust and reproducible results.

The Reproducibility Crisis in Preclinical Research
Understanding the Target: Kinase Signaling Pathways

Many Imidazo[1,2-b]pyridazine-3,6-diamine analogs target receptor tyrosine kinases (RTKs) like MET.[6][7][12] The MET signaling pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, drives cell proliferation, survival, and motility.[6][7][12] Upon HGF binding, MET dimerizes and autophosphorylates key tyrosine residues, creating docking sites for adaptor proteins like GRB2 and GAB1.[7][13] This initiates downstream cascades including the RAS-MAPK and PI3K-AKT pathways, which are central to oncogenesis.[7][14] A clear understanding of this pathway is crucial for designing relevant assays and interpreting results.

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MET MET GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates Motility Motility MET->Motility HGF HGF HGF->MET Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->MET Inhibits

Caption: Simplified MET signaling pathway targeted by Imidazo[1,2-b]pyridazine inhibitors.

I. Biochemical Assays: A Comparative Analysis

Biochemical assays directly measure the catalytic activity of the target kinase and are essential for determining the intrinsic potency of an inhibitor.[15] The choice of assay format can significantly impact the results, and it is crucial to understand the strengths and limitations of each.

Assay Format Principle Advantages Disadvantages Key Reproducibility Factors
Radiometric Assays (e.g., HotSpot™) Measures the transfer of a radiolabeled phosphate (³³P-ATP) to a substrate.Gold standard for direct measurement of catalytic activity; avoids interference from compound fluorescence.[16]Requires handling of radioactive materials; lower throughput.Purity of kinase and substrate; consistent ATP concentration; accurate liquid handling.[16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures FRET between a donor (e.g., Europium-labeled antibody) and an acceptor (e.g., fluorescently labeled substrate) upon phosphorylation.Homogeneous "add-and-read" format; high throughput; ratiometric detection reduces well-to-well variability.[17][18][19]Potential for interference from fluorescent compounds; requires specialized plate readers.Quality of antibodies and labeled reagents; consistent incubation times; proper instrument settings.[17]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.High sensitivity; broad dynamic range; applicable to a wide range of kinases.Indirect measurement; susceptible to interference from compounds that affect the coupling enzymes.Purity of coupling enzymes; consistent ATP concentration; careful control of reaction times.
Protocol: TR-FRET Kinase Inhibition Assay

This protocol provides a standardized workflow for assessing the potency of Imidazo[1,2-b]pyridazine-3,6-diamine analogs against a target kinase like MET.

Materials:

  • Recombinant human MET kinase

  • ULight™-labeled poly-GT substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Test compounds in DMSO

  • 384-well low-volume black plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for no-inhibition controls and wells with a known potent inhibitor for positive controls.

  • Enzyme and Substrate Addition: Prepare a solution of MET kinase and ULight™-poly-GT substrate in assay buffer. Add this solution to all wells.

  • Reaction Initiation: Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the kinase. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Prepare a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody in a buffer with EDTA to stop the kinase reaction. Add the detection mixture to all wells. Incubate for at least 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the percent inhibition, derived from the TR-FRET ratio, against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Plating 1. Compound Serial Dilution & Dispensing (384-well plate) Enzyme_Substrate 2. Add Kinase & Substrate Mix Compound_Plating->Enzyme_Substrate ATP_Addition 3. Add ATP to Initiate Reaction (Incubate 60 min) Enzyme_Substrate->ATP_Addition Stop_Detect 4. Add Stop/Detection Reagent (Eu-Ab + EDTA) ATP_Addition->Stop_Detect Incubate_Read 5. Incubate & Read Plate (TR-FRET Reader) Stop_Detect->Incubate_Read Data_Analysis 6. Calculate IC50 Incubate_Read->Data_Analysis

Caption: Standardized workflow for a TR-FRET kinase inhibition assay.

II. Cell-Based Assays: Assessing Cellular Potency and Viability

While biochemical assays measure direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's ability to inhibit the target within a living cell and its subsequent effect on cellular processes like proliferation.[20]

Assay Type Principle Advantages Disadvantages Key Reproducibility Factors
Target Phosphorylation (e.g., Western Blot, In-Cell ELISA) Measures the phosphorylation status of the target kinase or its downstream substrates in response to compound treatment.Directly demonstrates on-target activity in a cellular context.Lower throughput; can be semi-quantitative.Cell line authentication and passage number; consistent cell seeding density; antibody specificity.[21]
Cell Viability/Proliferation (e.g., CellTiter-Glo®) Measures a marker of metabolic activity, such as ATP levels, as an indicator of cell viability.[22][23]High-throughput; provides a functional readout of compound activity.Indirect measure of target inhibition; can be confounded by off-target cytotoxicity.Consistent cell seeding density; proper incubation times; absence of mycoplasma contamination.[20]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a robust method for determining the effect of Imidazo[1,2-b]pyridazine-3,6-diamine analogs on the viability of a cancer cell line that is dependent on the target kinase (e.g., a MET-amplified cell line).

Materials:

  • Target-dependent cancer cell line (e.g., EBC-1)

  • Complete cell culture medium

  • Test compounds in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Opaque-walled 96- or 384-well plates

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells into the wells of an opaque-walled plate at a pre-optimized density. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the appropriate wells. Include DMSO-only wells as negative controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[24] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[22]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[24] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO-treated controls. Plot the percent viability against the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Logic_of_Assay_Selection Start Start: New Compound Biochemical_Assay Biochemical Assay (e.g., TR-FRET) Start->Biochemical_Assay Is_Potent Potent? (e.g., IC50 < 100 nM) Biochemical_Assay->Is_Potent Cellular_Target_Engagement Cellular Target Engagement (e.g., Phospho-MET ELISA) Is_Potent->Cellular_Target_Engagement Yes Stop_Re-evaluate Stop / Re-evaluate Is_Potent->Stop_Re-evaluate No Is_Cell_Active Cell-Active? Cellular_Target_Engagement->Is_Cell_Active Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Is_Cell_Active->Cell_Viability_Assay Yes Is_Cell_Active->Stop_Re-evaluate No Is_Antiproliferative Antiproliferative? Cell_Viability_Assay->Is_Antiproliferative Advance_to_In_Vivo Advance to In Vivo Models Is_Antiproliferative->Advance_to_In_Vivo Yes Is_Antiproliferative->Stop_Re-evaluate No

Caption: Logical workflow for compound characterization.

III. Best Practices for Ensuring Reproducibility

Beyond specific assay protocols, overarching principles of good laboratory practice are paramount for generating reproducible data.

  • Cell Line Authentication: Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling. Use cells with low passage numbers to avoid phenotypic drift.[21][25]

  • Reagent Quality Control: Use high-quality, well-characterized reagents from reliable sources. Qualify new lots of critical reagents (e.g., enzymes, antibodies, cells) to ensure consistency.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assays.[21] This includes specifics on reagent preparation, incubation times, and instrument settings.

  • Data Transparency: Report all experimental details, including the specific reagents, cell line sources, passage numbers, and data analysis methods used.[10]

  • Appropriate Controls: Always include positive and negative controls in every assay to ensure that the assay is performing as expected.

By implementing these best practices and carefully selecting and optimizing assay formats, researchers working with Imidazo[1,2-b]pyridazine-3,6-diamine analogs can generate high-quality, reproducible data, thereby increasing the confidence in their findings and accelerating the development of new medicines.

References

  • Maroun, C. R., & Boccaccio, C. (2016). Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? International Journal of Molecular Sciences. Available at: [Link]

  • Ma, P. C. (2007). MET molecular mechanisms and therapies in lung cancer. Cellular and Molecular Life Sciences. Available at: [Link]

  • Begley, C. G., & Ioannidis, J. P. A. (2015). An Unappreciated Challenge to Oncology Drug Discovery: Pitfalls in Preclinical Research. Clinical Cancer Research. Available at: [Link]

  • Errington, T. M., et al. (2021). Challenges for assessing replicability in preclinical cancer biology. eLife. Available at: [Link]

  • The Scientist. (2021). Study Finds Reproducibility Issues in High-Impact Cancer Papers. The Scientist. Available at: [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2022). MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies. Cancers. Available at: [Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]

  • eLife. (2017). Reproducibility in Cancer Biology: The challenges of replication. eLife. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]

  • The Healthcare Guys. (2023). 6 Considerations for Successful Cell-Based Assays. The Healthcare Guys. Available at: [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Oslo University Hospital Research. Available at: [Link]

  • Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

  • Reactome. (n.d.). Signaling by MET. Reactome Pathway Database. Available at: [Link]

  • BellBrook Labs. (2026). Why Kinase Assays Fail in Screening (and How to Fix Them). BellBrook Labs. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. Available at: [Link]

  • Frontiers. (2025). The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma. Frontiers in Pharmacology. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. Assay and Drug Development Technologies. Available at: [Link]

  • Bitesize Bio. (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio Webinar Audios. Available at: [Link]

  • Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ACS Publications. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Gill, P., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to Validating Biomarker Response for Imidazo[1,2-b]pyridazine-based GSPT1 Degraders

For researchers, scientists, and drug development professionals, the emergence of targeted protein degraders has opened a new frontier in oncology. This guide provides an in-depth, objective comparison of strategies to v...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the emergence of targeted protein degraders has opened a new frontier in oncology. This guide provides an in-depth, objective comparison of strategies to validate the biomarker response to a promising class of molecules built on the Imidazo[1,2-b]pyridazine scaffold, which function as molecular glue degraders targeting the G1 to S phase transition 1 (GSPT1) protein. We will explore the causality behind experimental choices, provide detailed protocols for key validation assays, and compare the expected biomarker signature to the well-characterized GSPT1 degrader, CC-90009.

Introduction: The Rise of GSPT1 Degraders

The Imidazo[1,2-b]pyridazine scaffold has been identified in compounds that act as potent inhibitors for various kinases, including TYK2, IKKβ, and BTK.[1][2][3][4] However, its most compelling recent application is in the development of molecular glue degraders. These molecules function by coopting an E3 ubiquitin ligase complex, most notably Cereblon (CRBN), to induce the ubiquitination and subsequent proteasomal degradation of target proteins not naturally recognized by the ligase.

Our focus, Imidazo[1,2-b]pyridazine-3,6-diamine and its derivatives, fall into this latter category. They act as "molecular glue" to facilitate a new interaction between the CRBN E3 ligase and GSPT1, a key factor in mRNA translation termination.[5][6][7] By inducing the degradation of GSPT1, these compounds can trigger apoptosis in cancer cells, particularly those dependent on high rates of protein translation, such as in Acute Myeloid Leukemia (AML) and MYC-driven tumors.[5][8][9]

The clinical-stage compound CC-90009, a selective GSPT1 degrader, serves as an important benchmark.[6][10] While its clinical development was challenged by on-target toxicities, it provides a well-documented case study for the pharmacodynamic (PD) effects and biomarker signature of GSPT1 degradation.[11][12] Validating that a novel Imidazo[1,2-b]pyridazine-based compound elicits a similar on-target signature is paramount for its preclinical and clinical development.

The GSPT1 Degradation Pathway

The mechanism of action involves the formation of a ternary complex between the CRBN E3 ligase, the molecular glue (e.g., an Imidazo[1,2-b]pyridazine derivative), and the neosubstrate, GSPT1. This proximity induces the ubiquitination of GSPT1, marking it for destruction by the proteasome. The subsequent depletion of GSPT1 disrupts protein synthesis, leading to an integrated stress response and ultimately, apoptosis in susceptible cancer cells.[8][9]

GSPT1_Degradation_Pathway cluster_0 Cellular Machinery cluster_1 Biological Response Drug Imidazo[1,2-b]pyridazine Derivative Ternary_Complex Ternary Complex (CRBN-Drug-GSPT1) Drug->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex GSPT1 GSPT1 Protein GSPT1->Ternary_Complex Proteasome Proteasome Degradation GSPT1 Degradation Proteasome->Degradation Ub_GSPT1 Ubiquitinated GSPT1 Ternary_Complex->Ub_GSPT1 Ubiquitination Ub_GSPT1->Proteasome ISR Integrated Stress Response (ISR) Degradation->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: Mechanism of GSPT1 degradation by an Imidazo[1,2-b]pyridazine-based molecular glue.

A Multi-Tiered Strategy for Biomarker Validation

A robust biomarker validation plan is essential to demonstrate that a novel compound is acting via its intended mechanism.[13] This involves a tiered approach, moving from direct target engagement to downstream functional outcomes. This strategy provides a comprehensive picture of the drug's activity and de-risks its progression.[14][15]

Biomarker_Validation_Workflow Tier1 Tier 1: Target Engagement (Does the drug bind its target?) Tier2 Tier 2: Proximal PD Biomarkers (Is the target's level/activity changed?) Tier1->Tier2 Confirms Mechanism Tier3 Tier 3: Downstream & Functional Biomarkers (Does this lead to the desired biological effect?) Tier2->Tier3 Links Mechanism to Function

Caption: A multi-tiered workflow for robust biomarker validation.

Tier 1: Confirming Target Engagement

The first crucial step is to prove that the Imidazo[1,2-b]pyridazine compound physically interacts with its intended target, CRBN, within the cell. This is a direct measure of target engagement.

  • Recommended Assay: NanoBRET™ Target Engagement Assay.[16][17]

    • Why this choice? Bioluminescence Resonance Energy Transfer (BRET) assays like NanoBRET™ provide a quantitative measure of compound binding to a target protein in living cells, offering real-time kinetics and affinity data.[18][19] This is superior to methods that require cell lysis, which can disrupt the natural cellular environment.

  • Alternative Assay: Cellular Thermal Shift Assay (CETSA).[20][21]

    • Why this choice? CETSA is a label-free method that assesses target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[22] It is a valuable orthogonal method to confirm findings from BRET assays.

Tier 2: Measuring Proximal Pharmacodynamic (PD) Biomarkers

Once target engagement is confirmed, the next step is to measure the immediate consequence: the degradation of GSPT1. This is the primary pharmacodynamic biomarker.

  • Recommended Assay: Quantitative Western Blot or Capillary-Based Immunoassay (e.g., WES™).

    • Why this choice? These methods directly measure the decrease in total GSPT1 protein levels in response to drug treatment. Capillary-based systems offer higher throughput and more quantitative data compared to traditional Western blots.

  • Alternative Assay: Mass Spectrometry-based Proteomics.[23][24]

    • Why this choice? This provides an unbiased, global view of changes in the proteome. It not only confirms GSPT1 degradation but can also identify potential off-target degradation events, which is crucial for assessing selectivity.[7][25]

Tier 3: Assessing Downstream and Functional Biomarkers

The final tier connects GSPT1 degradation to the intended biological outcome—cancer cell death.

  • Recommended Assays:

    • Apoptosis Assays: Measuring markers like cleaved Caspase-3 (by Western blot) or using assays like Caspase-Glo® to quantify apoptotic activity. GSPT1 degradation is known to rapidly induce apoptosis in sensitive cell lines.[8]

    • Integrated Stress Response (ISR) Markers: Western blot for phosphorylated eIF2α (p-eIF2α) and its downstream effector ATF4. GSPT1 depletion activates the ISR.[8][9]

    • Cell Viability Assays: Using reagents like CellTiter-Glo® to measure the ATP content of cells, which correlates with cell viability, to determine the anti-proliferative effects of the compound.

Comparative Analysis: Imidazo[1,2-b]pyridazine Derivative vs. CC-90009

A key part of this guide is the direct comparison with a known entity. CC-90009 provides a benchmark for a selective GSPT1 degrader.[26] A successful novel compound should exhibit a comparable or superior profile.

ParameterImidazo[1,2-b]pyridazine Derivative (Hypothetical Data)CC-90009 (Reference Data)Rationale
CRBN Engagement (NanoBRET™ IC50) 50 nM~40-60 nMDemonstrates comparable binding to the E3 ligase.
GSPT1 Degradation (DC50) 10 nM~5-20 nM[8][10]Shows potent on-target degradation activity. DC50 is the concentration for 50% degradation.
Anti-proliferative Activity (IC50 in AML cells) 15 nM~6-25 nM[10]Links GSPT1 degradation to a functional anti-cancer effect.
Selectivity (Off-target degradation) No significant degradation of IKZF1/3No significant degradation of IKZF1/3[10]Confirms selectivity for GSPT1 over other known CRBN neosubstrates.
Apoptosis Induction (Cleaved Caspase-3) Robust increase at ≥ 20 nMStrong induction at similar concentrations[8]Confirms the downstream mechanism of cell death.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the primary recommended assays.

Protocol 1: NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of the Imidazo[1,2-b]pyridazine derivative to CRBN in living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-CRBN fusion protein

  • Transfection reagent (e.g., FuGene® HD)

  • NanoBRET™ tracer and Nano-Glo® substrate[18]

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-CRBN plasmid and a carrier DNA in Opti-MEM using FuGene HD, following the manufacturer's protocol.[18]

  • Cell Seeding: After 18-24 hours of expression, harvest the cells and resuspend them in Opti-MEM. Seed the cells into a 96-well white assay plate.

  • Compound Addition: Prepare serial dilutions of the Imidazo[1,2-b]pyridazine derivative and CC-90009 (as a control) in Opti-MEM. Add the compounds to the appropriate wells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells at a pre-determined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[27]

  • Signal Detection: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. Immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader equipped with appropriate filters.[18]

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Quantitative Western Blot for GSPT1 Degradation

Objective: To measure the dose-dependent degradation of GSPT1 protein following treatment.

Materials:

  • AML cell line (e.g., MOLM-13, MV-4-11)

  • Imidazo[1,2-b]pyridazine derivative and CC-90009

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-GSPT1, anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed AML cells and treat with a dose range of the Imidazo[1,2-b]pyridazine derivative or CC-90009 for 4-6 hours. Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[20]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-GSPT1 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and image the blot using a digital imager.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the GSPT1 signal to the loading control signal. Calculate the percentage of GSPT1 remaining relative to the DMSO control and plot against compound concentration to determine the DC50 value.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for validating the biomarker response to novel Imidazo[1,2-b]pyridazine-based GSPT1 degraders. By systematically confirming target engagement, quantifying proximal pharmacodynamics, and assessing functional outcomes, researchers can build a comprehensive data package. Comparing these results against a well-characterized degrader like CC-90009 provides essential context and confidence in the compound's mechanism of action.

Successful validation using these methods provides a strong rationale for advancing a compound into more complex preclinical models and, ultimately, into clinical trials where these same biomarkers can be used to monitor treatment response and guide dose selection.[28][29][30] The rigorous application of these principles is fundamental to the successful development of the next generation of targeted cancer therapies.

References

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  • Zhang, T., et al. (2023). The signaling pathways in cancer and biological functions of GSPT1 in the Cell cycle A), NMD B), Translation termination C), Cell apoptosis D). ResearchGate. Retrieved from [Link]

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  • Dana-Farber Cancer Institute. (n.d.). A PHASE 1, OPEN-LABEL, DOSE-FINDING STUDY OF CC-90009, A NOVEL CEREBLON E3 LIGASE MODULATING DRUG, IN SUBJECTS WITH RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA OR RELAPSED OR REFRACTORY HIGHER-RISK MYELODYSPLASTIC SYNDROMES. Retrieved from [Link]

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  • Wei, A. H., et al. (2019). Clinical Activity of CC-90009, a Cereblon E3 Ligase Modulator and First-in-Class GSPT1 Degrader, As a Single Agent in Patients with Relapsed or Refractory Acute Myeloid Leukemia (R/R AML): First Results from a Phase I Dose-Finding Study. Blood. Retrieved from [Link]

  • ClinicalTrials.gov. (2025). A Dose-finding Study of CC-90009 in Subjects With Relapsed or Refractory Acute Myeloid Leukemia or Relapsed or Refractory Higher-risk Myelodysplastic Syndromes. Retrieved from [Link]

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  • Wang, C., et al. (2026). On-target toxicity of GSPT1 molecular glue degraders in mice. bioRxiv. Retrieved from [Link]

  • Hansen, J. D., et al. (2021). CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hansen, J. D., et al. (2021). CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • An, Z., et al. (2018). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2009). Pharmacodynamic Modelling of Biomarker Data in Oncology. PMC. Retrieved from [Link]

  • Ma'ayan Lab. (2025). GSPT1 Gene. Retrieved from [Link]

  • Mayor-Ruiz, C., et al. (2021). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. PMC. Retrieved from [Link]

  • Li, Y., et al. (2025). CC-90009, a Cereblon E3 Ligase Modulator, Exhibits Antiviral Efficacy Against JEV In Vitro and In Vivo via Targeted Degradation of GSPT1 and Viral NS5 Protein. MDPI. Retrieved from [Link]

  • New Drug Approvals. (2019). CC-90009. Retrieved from [Link]

  • AACR. (2024). Abstract 7177: Development and validation of clinical pharmacodynamic biomarkers to assess treatment response to HPK1 inhibition and guide dosing decisions. Retrieved from [Link]

  • ASCO Publications. (2011). Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. Retrieved from [Link]

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  • ResearchGate. (2020). (PDF) Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Imidazo[1,2-b]pyridazine-3,6-diamine proper disposal procedures

Operational Guide: Safe Handling and Disposal of Imidazo[1,2-b]pyridazine-3,6-diamine in Drug Discovery Workflows As a Senior Application Scientist, I frequently consult with drug development teams on the integration of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Imidazo[1,2-b]pyridazine-3,6-diamine in Drug Discovery Workflows

As a Senior Application Scientist, I frequently consult with drug development teams on the integration of nitrogen-rich bicyclic scaffolds into their screening libraries. Imidazo[1,2-b]pyridazine-3,6-diamine (CAS: 166176-50-7) is a highly valuable building block, often utilized in the synthesis of kinase inhibitors and other bioactive molecules due to its favorable hydrogen-bonding profile. However, its high nitrogen content and nucleophilic diamine groups necessitate stringent operational controls.

This guide provides a self-validating system for the safe handling, solution preparation, and compliant disposal of this compound, ensuring both laboratory safety and environmental regulatory compliance.

Mechanistic Basis of Hazards

Understanding the chemical nature of Imidazo[1,2-b]pyridazine-3,6-diamine is the first step in mitigating risk. The molecule features an electron-rich imidazo-pyridazine core flanked by two primary amine groups.

  • Biological Reactivity : The diamine moieties act as strong hydrogen bond donors and acceptors. While advantageous for target-protein binding in drug discovery, it also means the compound readily interacts with the proteins and moisture in mucosal membranes, the respiratory tract, and the skin. This interaction is the mechanistic driver behind its GHS classifications: Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, Respiratory Tract)[1][2].

  • Thermal Decomposition : The nitrogen-dense core poses a specific environmental hazard upon combustion. If subjected to high heat without proper atmospheric controls, the compound undergoes thermal decomposition to release highly toxic nitrogen oxides (NOx)[2][3].

Mechanism Compound Imidazo[1,2-b]pyridazine -3,6-diamine Nucleophilic Nucleophilic Diamine Groups Compound->Nucleophilic NitrogenRich Nitrogen-Rich Bicyclic Core Compound->NitrogenRich Membrane Mucosal/Skin Membrane Interaction Nucleophilic->Membrane H-bonding & Protein Binding Combustion Thermal Decomposition (>500°C) NitrogenRich->Combustion Incineration/ Fire Irritation STOT SE 3 & Irrit. 2 (Respiratory/Skin/Eye) Membrane->Irritation Inflammatory Response NOx Toxic NOx Gas Emission Combustion->NOx Oxidation of N

Mechanistic pathway linking Imidazo[1,2-b]pyridazine-3,6-diamine structure to its hazards.

Quantitative Data & Compatibility

To operationalize safety, we must categorize the compound's physical properties and chemical incompatibilities. The compound is hygroscopic and must be protected from moisture to prevent degradation and caking, which complicates safe weighing[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / ClassificationOperational Requirement
CAS Number 166176-50-7Track rigorously in chemical inventory systems.
Physical State Solid (Powder)Weigh strictly in a ductless fume hood or enclosure.
GHS Hazards H315, H319, H335Nitrile gloves, safety goggles, and lab coat required.
Incompatibilities Strong oxidizing agentsStore away from peroxides, nitrates, and halogens.
Storage Cool, dry, inert gas (Argon)Keep tightly sealed; hygroscopic[2][4].

Experimental Protocol: Safe Handling & Solution Preparation

When preparing stock solutions (e.g., 10 mM in DMSO for high-throughput screening), the primary risk is the aerosolization of the fine powder, leading to inhalation (STOT SE 3).

Step-by-Step Methodology: Stock Solution Preparation

  • Preparation : Ensure the analytical balance is located within a certified powder-weighing hood or a standard fume hood with the sash lowered to chest height.

  • PPE Verification : Don a fitted lab coat, closed-toe shoes, safety goggles (not safety glasses, to prevent lateral dust entry), and double nitrile gloves.

  • Weighing : Use an anti-static weighing boat. The imidazo-pyridazine core can generate static charge, causing the powder to jump and disperse. Slowly transfer the required mass using a micro-spatula.

  • Dissolution : Transfer the powder to a pre-labeled, amber glass vial. Add the required volume of anhydrous DMSO. Cap tightly.

  • Agitation : Vortex the sealed vial for 30 seconds. Causality note: Do not sonicate in an open bath, as this can generate hazardous aerosols if the vial seal is imperfect.

  • Decontamination : Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (e.g., 70% isopropanol), and dispose of the cloth immediately in solid hazardous waste.

Proper Disposal Procedures (Core Logistical Plan)

The disposal of nitrogenous heterocyclic compounds must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines and EPA standards. Crucially, the EPA's Final Rule explicitly bans the "sewering" (flushing down drains) of hazardous pharmaceutical wastes and their precursors[5][6].

Why Incineration? Because Imidazo[1,2-b]pyridazine-3,6-diamine contains a high mass percentage of nitrogen, standard landfill disposal risks groundwater contamination. The only scientifically and legally sound method of disposal is high-temperature incineration (>1000°C) in a facility equipped with an afterburner and a flue gas scrubber[3][4]. The scrubber is mandatory to neutralize the toxic NOx gases generated during the combustion of the imidazo-pyridazine rings.

Step-by-Step Methodology: Waste Segregation and Disposal

  • Solid Waste Segregation : Place all empty reagent bottles, contaminated weighing boats, and decontamination wipes into a designated, rigid "Solid Hazardous Waste" container lined with a heavy-duty plastic bag. Label as "Toxic Solid Waste - Contains Nitrogenous Heterocycles."

  • Liquid Waste Segregation :

    • Non-Halogenated: If the compound is dissolved in DMSO, Methanol, or Acetonitrile, route to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If mixed with Dichloromethane (DCM) or Chloroform during an extraction, it MUST be routed to the "Halogenated Organic Waste" carboy. Causality note: Mixing these streams severely complicates the incineration process, risks exothermic reactions, and drastically increases disposal costs.

  • Labeling : Ensure all waste containers list the full chemical name (Imidazo[1,2-b]pyridazine-3,6-diamine). Do not use abbreviations.

  • Storage : Store waste containers in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area.

  • Vendor Handoff : Contract a licensed hazardous waste vendor. Specify on the manifest that the waste contains high-nitrogen heterocycles requiring NOx scrubbing during incineration[3].

WasteRouting Start Imidazo[1,2-b]pyridazine-3,6-diamine Waste Generation Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions, Rinses) Start->Liquid Sewer Sewer Disposal (STRICTLY PROHIBITED) Start->Sewer EPA Ban Incinerator High-Temp Incineration (with NOx Scrubber) Solid->Incinerator Sealed Container Halogenated Halogenated Solvent Mixtures (e.g., DCM) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Mixtures (e.g., DMSO) Liquid->NonHalogenated No Halogens Halogenated->Incinerator Separate Carboy NonHalogenated->Incinerator Separate Carboy

Logical workflow for the segregation and compliant disposal of Imidazo[1,2-b]pyridazine waste.

Spill Response Protocol

In the event of a powder spill, immediate and calculated action is required to prevent respiratory exposure:

  • Evacuate and Assess : Step back and allow any aerosolized dust to settle. Ensure local exhaust ventilation is running at maximum capacity.

  • Containment : Do NOT sweep dry powder, as this generates severe respiratory hazards.

  • Neutralization/Pickup : Dampen a disposable absorbent pad with water or a suitable solvent (e.g., ethanol) to suppress dust. Gently wipe up the spill[3].

  • Disposal : Place all cleanup materials into the solid hazardous waste container. Wash the affected bench area thoroughly with soap and water[2].

By adhering to these causally-driven protocols, laboratories can safely leverage the chemical utility of Imidazo[1,2-b]pyridazine-3,6-diamine while maintaining absolute regulatory and environmental integrity.

References

  • TCI AMERICA: Imidazo[1,2-b]pyridazine Safety D
  • 6-Chloro-2-(4-chlorophenyl)
  • SAFETY DATA SHEET - Tokyo Chemical Industry Source: TCI Chemicals
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP)
  • New EPA Rule on Pharmaceutical Waste Disposal Source: LeadingAge
  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 Source: PubChem - NIH
  • SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine Source: Fisher Scientific

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-b]pyridazine-3,6-diamine
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Imidazo[1,2-b]pyridazine-3,6-diamine
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